Irsenontrine Maleate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
1630083-70-3 |
|---|---|
Molecular Formula |
C26H26N4O7 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;7-(2-methoxy-3,5-dimethyl-4-pyridinyl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
InChI Key |
AFKSGMDXSLTKSU-DASCVMRKSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Irsenontrine Maleate and the cGMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irsenontrine maleate (formerly E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound elevates intracellular cGMP levels, modulating downstream signaling pathways crucial for synaptic plasticity and cognitive function. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with the cGMP signaling pathway. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to this compound and the cGMP Signaling Pathway
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes within the central nervous system, including the modulation of long-term potentiation, synaptic plasticity, and memory formation. The intracellular concentration of cGMP is tightly regulated by the balance between its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs).
Phosphodiesterase 9 (PDE9) is a cGMP-specific PDE that plays a significant role in hydrolyzing cGMP.[1] Inhibition of PDE9, therefore, presents a promising therapeutic strategy for conditions associated with cognitive impairment, such as Alzheimer's disease and dementia with Lewy bodies, by augmenting cGMP signaling.[2]
This compound is a novel, orally bioavailable small molecule that acts as a highly selective inhibitor of PDE9.[2] Its mechanism of action is centered on the potentiation of the cGMP signaling pathway, leading to downstream effects that enhance neuronal function and plasticity.[2]
Quantitative Data: Potency, Selectivity, and Clinical Efficacy
The following tables summarize the key quantitative data for this compound, highlighting its selectivity for PDE9 and its impact on cGMP levels in preclinical and clinical studies.
Table 1: In Vitro Selectivity of this compound
| Parameter | Value | Reference |
| PDE9 Selectivity | >1800-fold over other PDEs | [2] |
Table 2: Clinical Pharmacodynamic Effects of this compound (E2027) in Healthy Adults
| Dose | Mean Maximum Increase in CSF cGMP | Time to Maximum Increase | Maintained Increase from Baseline (≥50 mg QD) | Reference |
| 50 mg (single dose) | 293% | 5.37 - 12.9 hours | ≥200% | [1][3] |
| 100 mg (single dose) | Not Specified | Not Specified | Not Specified | |
| 200 mg (single dose) | Not Specified | Not Specified | Not Specified | |
| 400 mg (single dose) | 461% | 5.37 - 12.9 hours | Not Applicable | [1][3] |
Core Signaling Pathway
This compound's primary mechanism of action is the inhibition of PDE9, which leads to an accumulation of intracellular cGMP. This elevated cGMP then activates downstream effectors, most notably cGMP-dependent protein kinase (PKG). Activated PKG, in turn, phosphorylates various substrate proteins, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 at serine 845. This phosphorylation event is a critical step in enhancing synaptic plasticity and is believed to underlie the pro-cognitive effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the cGMP signaling pathway.
Quantification of cGMP Levels using Competitive ELISA
This protocol outlines the steps for measuring cGMP concentrations in biological samples, such as cell lysates or tissue homogenates, following treatment with this compound.
Materials:
-
Competitive cGMP ELISA Kit (e.g., from Cayman Chemical or Cell Biolabs)
-
Samples (cell lysates, tissue homogenates)
-
0.1 M HCl
-
Lysis Buffer
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Cell Lysates: Aspirate cell culture medium and add 1 mL of 0.1 M HCl per 35 cm² of surface area. Incubate at room temperature for 20 minutes. Scrape cells and homogenize the suspension by pipetting. Centrifuge at 1,000 x g for 10 minutes and collect the supernatant.[2]
-
Tissue Homogenates: Rapidly freeze tissue in liquid nitrogen. Weigh the frozen tissue and add 5-10 µL of Lysis Buffer per mg of tissue. Homogenize on ice. Centrifuge at top speed for 5 minutes and collect the supernatant.
-
-
Assay Procedure (based on a typical commercial kit):
-
Prepare cGMP standards and samples according to the kit instructions. This typically involves serial dilutions.
-
Add 50 µL of each standard and sample to the wells of the antibody-coated microtiter plate.
-
Add 25 µL of diluted Peroxidase-cGMP Tracer Conjugate to each well.
-
Add 50 µL of diluted Rabbit Anti-cGMP Polyclonal Antibody to each well.
-
Incubate the plate at room temperature for 2 hours with shaking.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of Substrate Solution to each well and incubate for 5-20 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Western Blot Analysis of GluA1 Phosphorylation
This protocol describes the detection and semi-quantification of phosphorylated GluA1 (at Ser845) in neuronal cell lysates after treatment with this compound.
Materials:
-
Primary antibodies: anti-phospho-GluA1 (Ser845) and anti-total-GluA1
-
HRP-conjugated secondary antibody
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cultured neurons with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-GluA1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (for total GluA1):
-
If necessary, strip the membrane of the phospho-specific antibody using a stripping buffer.
-
Re-block the membrane and probe with the anti-total-GluA1 antibody to normalize the phospho-signal to the total amount of GluA1 protein.
-
Conclusion
This compound represents a targeted therapeutic approach for enhancing cognitive function through the selective inhibition of PDE9 and the subsequent elevation of cGMP signaling. The data presented in this technical guide underscore its high potency and selectivity, and clinical studies have demonstrated its ability to engage its target and modulate cGMP levels in the central nervous system. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of this compound and other PDE9 inhibitors on neuronal signaling and function. Continued research in this area holds significant promise for the development of novel treatments for a range of neurodegenerative and cognitive disorders.
References
Irsenontrine Maleate: A Selective PDE9 Inhibitor for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Irsenontrine Maleate (also known as E2027) is an orally active and highly selective phosphodiesterase 9 (PDE9) inhibitor that has been under development by Eisai for the treatment of neurological disorders, with a primary focus on dementia with Lewy bodies (DLB). By inhibiting PDE9, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), Irsenontrine elevates intracellular cGMP levels. This increase in cGMP is believed to enhance synaptic plasticity and improve cognitive function through the activation of protein kinase G (PKG) and subsequent phosphorylation of key synaptic proteins, such as the AMPA receptor subunit GluA1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, pharmacokinetic profile, and findings from preclinical and clinical studies. Detailed experimental protocols and visual diagrams of key pathways and workflows are also presented to support further research and development in this area.
Introduction
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that is highly expressed in the brain, particularly in regions crucial for learning and memory, such as the hippocampus and cortex. Its high affinity for cGMP suggests a critical role in regulating cGMP-mediated signaling pathways in neurons. The inhibition of PDE9 presents a promising therapeutic strategy for neurological conditions characterized by cognitive impairment, such as Alzheimer's disease and dementia with Lewy bodies, where the NO/cGMP/PKG signaling pathway has been found to be downregulated.
This compound has emerged as a potent and selective PDE9 inhibitor.[1] Preclinical studies have demonstrated its ability to elevate cGMP levels in the brain and improve cognitive performance in animal models.[1] Clinical trials have further investigated its safety, tolerability, and efficacy in patients with DLB.[2]
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the PDE9 enzyme. This inhibition leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG). Activated PKG then phosphorylates downstream targets, including the AMPA receptor subunit GluA1 at the Serine 845 residue.[3][4][5] This phosphorylation event is crucial for enhancing synaptic plasticity and is associated with the potentiation of AMPA receptor function, which is a key mechanism underlying learning and memory.[6][7]
Signaling Pathway
Data Presentation
Table 1: In Vitro Selectivity of Irsenontrine
Irsenontrine has demonstrated high selectivity for the PDE9 enzyme. In one study, it showed more than 1800-fold selectivity for PDE9 over other PDE families.[6] A comprehensive table of IC50 values against all PDE isoforms would be beneficial for a complete selectivity profile.
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE9 |
| PDE9A | Data Not Available | - |
| PDE1C | >10,000 | >1800-fold |
| PDE2A | >10,000 | >1800-fold |
| PDE3A | >10,000 | >1800-fold |
| PDE4D | >10,000 | >1800-fold |
| PDE5A | >10,000 | >1800-fold |
| PDE6 | >10,000 | >1800-fold |
| PDE7B | >10,000 | >1800-fold |
| PDE8A | >10,000 | >1800-fold |
| PDE10A | >10,000 | >1800-fold |
| PDE11A | >10,000 | >1800-fold |
Note: Specific IC50 values for Irsenontrine against a full panel of PDE isoforms are not publicly available. The table reflects the reported >1800-fold selectivity.
Table 2: Preclinical Pharmacokinetics of Irsenontrine in Rats
Oral administration of Irsenontrine to rats has been shown to elevate cGMP levels in both the hippocampus and cerebrospinal fluid (CSF).[1] Detailed pharmacokinetic parameters from these preclinical studies are summarized below.
| Parameter | Value |
| Dose | 10 mg/kg (oral) |
| Cmax | Data Not Available |
| Tmax | Data Not Available |
| Half-life (t½) | Data Not Available |
| Bioavailability | Data Not Available |
| Brain Penetration | Demonstrated by increased cGMP in hippocampus and CSF |
Note: Specific quantitative preclinical pharmacokinetic parameters are not publicly available.
Table 3: Human Pharmacokinetics of Irsenontrine
Phase 1 studies in healthy subjects have characterized the pharmacokinetic profile of Irsenontrine.
| Parameter | Value |
| Doses Studied | 5 to 1200 mg (single and multiple ascending doses) |
| Elimination Half-life (t½) | ~30 hours |
| Accumulation | ~3-fold with once-daily dosing |
| Target Engagement | Doses of ≥50 mg QD maintained a ≥200% increase in CSF cGMP from baseline |
Table 4: Preclinical Efficacy in Novel Object Recognition (NOR) Test
Irsenontrine has been shown to improve learning and memory in rat models of cognitive impairment.[8]
| Model | Treatment | Discrimination Index | p-value |
| Natural Forgetting | Vehicle | Data Not Available | - |
| Natural Forgetting | Irsenontrine + Donepezil (sub-efficacious doses) | Significantly improved vs. Donepezil alone | <0.05 |
| Scopolamine-induced | Vehicle | Data Not Available | - |
| Scopolamine-induced | Irsenontrine + Donepezil (sub-efficacious doses) | Significantly improved vs. Donepezil alone | <0.05 |
Note: Specific discrimination index values from these studies are not publicly available.
Table 5: Clinical Trial Results in Dementia with Lewy Bodies
A Phase 2/3 clinical trial (NCT03467152) evaluated the efficacy and safety of Irsenontrine in participants with DLB.[2]
| Parameter | Result |
| Primary Endpoint 1 | Change from baseline in Montreal Cognitive Assessment (MoCA) score |
| Primary Endpoint 2 | Clinician's Interview Based Impression of Change Plus (CIBIC-Plus) Caregiver Input |
| Biomarker | CSF cGMP levels |
| Exploratory Analysis | In a subgroup with "pure" DLB (without Alzheimer's co-pathology) |
Experimental Protocols
PDE9 Enzyme Inhibition Assay (Radioactive Method)
This protocol is a general method for determining PDE activity using a radioactive substrate.
Materials:
-
Recombinant human PDE9 enzyme
-
[³H]cGMP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, [³H]cGMP, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding the PDE9 enzyme to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Add snake venom nucleotidase to convert the [³H]5'-GMP product to [³H]guanosine.
-
Separate the unreacted [³H]cGMP from the [³H]guanosine product using an anion-exchange resin column. The charged [³H]cGMP binds to the resin, while the uncharged [³H]guanosine passes through.
-
Collect the eluate containing [³H]guanosine and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Measurement of cGMP in Cerebrospinal Fluid (LC-MS/MS Method)
This protocol outlines a general procedure for the quantification of cGMP in CSF.
Materials:
-
CSF samples
-
Stable isotope-labeled cGMP internal standard (e.g., ¹⁵N₅-cGMP)
-
Acetonitrile or other protein precipitation agent
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Thaw CSF samples on ice.
-
Add a known amount of the internal standard to each CSF sample.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate cGMP and the internal standard using a suitable chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
Construct a calibration curve using standards of known cGMP concentrations and determine the cGMP concentration in the CSF samples.
Novel Object Recognition (NOR) Test in Rats
The NOR test is used to assess recognition memory in rodents.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the rats daily and allow them to explore the empty open-field arena for 5-10 minutes each day to reduce anxiety and novelty-seeking behavior towards the environment.
-
Familiarization Phase (Trial 1): Place two identical "familiar" objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (Trial 2): Replace one of the familiar objects with a "novel" object. Place the rat back in the center of the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.
Visualizations
Workflow for Screening Selective PDE9 Inhibitors
This compound Drug Development Timeline
Conclusion
This compound is a well-characterized, selective PDE9 inhibitor that has shown promise in preclinical models of cognitive impairment. Its mechanism of action, centered on the elevation of cGMP and enhancement of synaptic plasticity, provides a strong rationale for its development in neurological disorders. While a Phase 2/3 clinical trial in dementia with Lewy bodies did not meet its primary endpoints, the robust and sustained increase in CSF cGMP levels confirms target engagement in humans.[2] The exploratory analysis suggesting potential benefits in a "pure" DLB population warrants further investigation.[2] The information presented in this technical guide, including the detailed protocols and visualizations, serves as a valuable resource for researchers and drug development professionals working on PDE9 inhibitors and novel therapeutics for neurodegenerative diseases. Further studies are needed to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 3. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-AMPA Receptor 1 (GluA1) (Ser845) (D10G5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Basal levels of AMPA receptor GluA1 subunit phosphorylation at threonine 840 and serine 845 in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E2027 (irsenontrine), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Irsenontrine Maleate for Dementia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Irsenontrine maleate (formerly E2027) is an investigational small molecule that has been evaluated for the treatment of dementia, particularly dementia with Lewy bodies (DLB). It is a highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that degrades cyclic guanosine monophosphate (cGMP). The therapeutic rationale is based on the hypothesis that by inhibiting PDE9, irsenontrine increases cGMP levels in the brain, thereby enhancing synaptic plasticity and improving cognitive function. This technical guide provides a comprehensive overview of the early-stage research on this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the proposed mechanism of action.
Core Mechanism of Action
Irsenontrine is a potent and selective inhibitor of PDE9. This selectivity is crucial as it minimizes off-target effects. Preclinical studies have demonstrated that irsenontrine is over 1800-fold more selective for PDE9 than for other phosphodiesterase enzymes.[1] By inhibiting PDE9, irsenontrine prevents the breakdown of cGMP, leading to its accumulation in neurons. Elevated cGMP levels are believed to activate protein kinase G (PKG), which in turn phosphorylates downstream targets, including the AMPA receptor subunit GluA1. This phosphorylation event is associated with enhanced synaptic plasticity, a fundamental process for learning and memory.
Signaling Pathway
Preclinical Research Findings
Preclinical studies in rodent models have provided the foundational evidence for the pro-cognitive effects of irsenontrine.
In Vitro Studies
-
Enzyme Inhibition: Irsenontrine demonstrated high selectivity for PDE9, with over 1800-fold greater potency against PDE9 compared to other PDE families.[1]
-
Neuronal cGMP Levels: In rat cortical primary neurons, this compound significantly increased intracellular cGMP levels.[1]
-
GluA1 Phosphorylation: The elevation of cGMP in neurons was shown to induce the phosphorylation of the AMPA receptor subunit GluA1.[1]
In Vivo Studies (Rat Models)
-
Brain cGMP Levels: Oral administration of irsenontrine resulted in a significant upregulation of cGMP levels in the hippocampus and cerebrospinal fluid (CSF) of naïve rats.[1]
-
Cognitive Enhancement: In a novel object recognition test, a measure of learning and memory, rats treated with irsenontrine showed significant improvement.[1]
-
Reversal of Induced Cognitive Impairment: In a rat model where cognitive impairment was induced by downregulating the cGMP pathway with L-NAME, oral administration of irsenontrine attenuated the cognitive deficits.[1]
Clinical Research Program
The clinical development of irsenontrine focused on its potential as a treatment for dementia with Lewy bodies (DLB).
Phase 1 Studies
Phase 1 studies in healthy subjects were conducted to assess the safety, tolerability, and pharmacokinetics of irsenontrine. These studies also aimed to confirm target engagement by measuring cGMP levels in the CSF. Single and multiple ascending doses were evaluated. The results of these studies supported the selection of a 50 mg once-daily dose for the subsequent Phase 2 trial, as this dose was found to achieve maximal and sustained target engagement.[2]
Phase 2/3 Clinical Trial (NCT03467152)
A pivotal Phase 2/3, placebo-controlled, double-blind, parallel-group, randomized study was conducted to evaluate the efficacy and safety of irsenontrine in subjects with DLB.
Study Design:
-
Participants: 196 individuals with a diagnosis of dementia with Lewy bodies.[3]
-
Intervention: Participants were randomized to receive either irsenontrine or a placebo for 12 weeks.[3]
-
Primary Outcome Measures:
Overall Results: The study did not meet its primary objective. After 12 weeks of treatment, irsenontrine was not superior to placebo on either the eMoCA or the eCIBIC-plus in the overall study population.[4] For the eMoCA total score, the least square (LS) mean difference between the irsenontrine and placebo groups was not statistically significant (0.181, p=0.69).[4]
Exploratory Subgroup Analysis: An exploratory analysis was conducted to compare the response in participants with "pure" DLB (without evidence of Alzheimer's disease co-pathology) to those with mixed DLB-AD pathology.[3] While the results did not reach statistical significance, a trend towards greater improvement in both the eMoCA and the eCIBIC-plus was observed in the "pure" DLB subgroup treated with irsenontrine.[3]
Pharmacodynamic Sub-study: A subsequent study presented at the 2022 Clinical Trials on Alzheimer's Disease (CTAD) conference investigated the pharmacodynamic effects of irsenontrine in patients with DLB and Parkinson's disease dementia (PDD), with and without amyloid co-pathology. This study found that irsenontrine produced a robust increase in CSF cGMP levels (averaging a 239% increase from baseline) that was consistent across all diagnostic and amyloid-status groups. This suggests that the presence of amyloid co-pathology does not significantly impact the target engagement of irsenontrine.
Quantitative Data Summary
Table 1: Preclinical Efficacy Data (Rat Models)
| Parameter | Model | Treatment | Outcome | Source |
|---|---|---|---|---|
| cGMP Levels | Naïve Rats | Oral Irsenontrine | Significantly upregulated in hippocampus and CSF | [1] |
| Learning & Memory | Novel Object Recognition | Oral Irsenontrine | Significantly improved performance | [1] |
| Cognitive Impairment | L-NAME Treated Rats | Oral Irsenontrine | Attenuated cognitive deficits |[1] |
Table 2: Phase 2/3 Clinical Trial (NCT03467152) - Overall Population
| Outcome Measure | Baseline (Mean) | Treatment Group | Change from Baseline (Week 12) | LS Mean Difference vs. Placebo (95% CI) | P-value | Source |
|---|---|---|---|---|---|---|
| eMoCA | ~14/30 | Irsenontrine | Data not fully reported | 0.181 (-0.716, 1.078) | 0.69 | [3][4] |
| eCIBIC-plus | Not Reported | Irsenontrine | Data not fully reported | Not statistically significant | >0.05 |[4] |
Table 3: Pharmacodynamic Sub-study - CSF cGMP Levels (Week 9)
| Patient Group | N | LS Mean % Change from Baseline | Source |
|---|---|---|---|
| DLB (Amyloid Negative) | 7 | 230% | |
| DLB (Amyloid Positive) | 10 | 250% | |
| PDD (Amyloid Negative) | 8 | 187% | |
| PDD (Amyloid Positive) | 3 | 363% |
| Overall | 28 | 239% | |
Experimental Protocols
Detailed experimental protocols for the key assays are outlined below. These are representative protocols and may have been adapted by the specific research groups.
Novel Object Recognition (NOR) Test in Rats
Objective: To assess learning and memory (recognition memory).
Protocol:
-
Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This is done to reduce novelty-induced stress.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena. Each rat is allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Measurement of cGMP in Brain Tissue/CSF
Objective: To quantify the levels of cGMP.
Protocol:
-
Sample Collection: Brain tissue is rapidly dissected and frozen in liquid nitrogen to prevent enzymatic degradation of cGMP. CSF is collected and immediately frozen.
-
Homogenization: Frozen tissue is homogenized in a solution containing a phosphodiesterase inhibitor (e.g., IBMX) and an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and further inhibit enzymatic activity.
-
Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant containing cGMP is collected.
-
Quantification: cGMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
Normalization: cGMP levels are normalized to the total protein concentration of the initial homogenate.
Western Blot for Phospho-GluA1
Objective: To detect and quantify the phosphorylation of the GluA1 subunit of the AMPA receptor.
Protocol:
-
Protein Extraction: Neuronal cells or brain tissue are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated GluA1 (at a specific site, e.g., Ser845). A separate membrane may be incubated with an antibody for total GluA1 as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the bands corresponding to phospho-GluA1 is quantified and normalized to the intensity of the total GluA1 bands.
Conclusion
Early-stage research on this compound provided a strong rationale for its development as a potential treatment for dementia. The preclinical data demonstrated a clear mechanism of action involving the PDE9-cGMP-GluA1 pathway, leading to pro-cognitive effects in animal models. However, the Phase 2/3 clinical trial in a broad population of patients with DLB did not demonstrate a statistically significant clinical benefit. The exploratory analysis suggesting a potential benefit in a "pure DLB" subgroup warrants further investigation, but the overall results were disappointing. The pharmacodynamic data confirming robust target engagement in patients, irrespective of amyloid co-pathology, suggests that the lack of efficacy was not due to a failure to modulate the intended target. Future research may need to focus on more specific patient populations or earlier stages of the disease to determine if the pro-cognitive effects observed in preclinical models can be translated to clinical benefit.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 4. 15th Conference Clinical Trials Alzheimer’s Disease, November 29- December 2, 2022, San Francisco, CA, USA: Symposia - Oral Communications - Late Breaking Abstracts (Clinical Trial Alzheimer’s Disease) - PMC [pmc.ncbi.nlm.nih.gov]
Irsenontrine Maleate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Irsenontrine Maleate (formerly known as E2027 Maleate) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, particularly in the central nervous system. By inhibiting PDE9, this compound elevates intracellular cGMP levels, which has been shown to enhance synaptic plasticity and improve cognitive function. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is the maleate salt of the active pharmaceutical ingredient Irsenontrine. Its chemical structure is characterized by a pyrazolo[4,3-c]quinoline core.
Table 1: Chemical Identifiers of Irsenontrine and this compound
| Identifier | Irsenontrine | This compound |
| IUPAC Name | 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-((3S)-tetrahydrofuran-3-yl)-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one | 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-tetrahydrofuran-3-yl]-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one; (Z)-but-2-enedioic acid |
| Molecular Formula | C₂₂H₂₂N₄O₃ | C₂₆H₂₆N₄O₇ |
| Molecular Weight | 390.44 g/mol | 506.51 g/mol |
| CAS Number | 1429509-82-9 | 1630083-70-3 |
| SMILES | Cc1cnc(c(C)c1-c2ccc3c(c2)[nH]c(=O)c4cnn([C@@]5([H])CCOC5)c34)OC | Cc1cnc(c(C)c1-c2ccc3c(c2)[nH]c(=O)c4cnn([C@@]5([H])CCOC5)c34)OC.C(=C/C(=O)O)/C(=O)O |
| InChI | InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1 | InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
| InChIKey | AFKSGMDXSLTKSU-DASCVMRKSA-N | Not Available |
Table 2: Physicochemical Properties of Irsenontrine and this compound
| Property | Value |
| pKa | Data not publicly available |
| Melting Point | Data not publicly available |
| Solubility (Irsenontrine) | DMSO: 12.5 mg/mL (32.02 mM) with warming to 60°C |
| Solubility (this compound) | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the solubility is ≥ 1.25 mg/mL (3.20 mM) as a suspension. In a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), the solubility is ≥ 1.25 mg/mL (3.20 mM) as a clear solution. |
Synthesis
While the specific, industrial-scale synthesis of this compound is proprietary, the core structure, a pyrazolo[4,3-c]quinoline, can be synthesized through various laboratory methods. One general approach involves the reaction of a substituted 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with a substituted aniline.[3][4] Another reported method involves the acid-promoted reaction of pyrazole-arylamines with β-keto esters.[1] An electrochemical synthesis approach has also been described for generating pyrazolo[4,3-c]quinoline derivatives from 7-chloro-4-hydrazinoquinolines and aromatic aldehydes.[5]
General synthetic scheme for the pyrazolo[4,3-c]quinoline core.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of PDE9, an enzyme that degrades cGMP.[2] The inhibition of PDE9 leads to an accumulation of intracellular cGMP. In the central nervous system, elevated cGMP levels activate protein kinase G (PKG). PKG, in turn, phosphorylates the AMPA receptor subunit GluA1 at Serine 845.[5][6][7][8] This phosphorylation event is crucial for enhancing synaptic plasticity, which is a fundamental mechanism for learning and memory. The upstream synthesis of cGMP is primarily regulated by the nitric oxide (NO) signaling pathway, where NO activates soluble guanylate cyclase (sGC) to produce cGMP from GTP.
Signaling pathway of this compound.
Experimental Protocols
In Vitro PDE9 Inhibition Assay
This protocol is adapted from commercially available PDE9A assay kits and can be used to determine the inhibitory activity of this compound.[9][10]
Materials:
-
Recombinant human PDE9A2 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
PDE assay buffer (e.g., Tris-HCl buffer, pH 7.2)
-
This compound stock solution (in DMSO)
-
Binding agent (for fluorescence polarization assays)
-
96-well black microtiter plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in PDE assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the recombinant PDE9A2 enzyme to each well and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate the plate for 30-60 minutes at 25°C.
-
Terminate the reaction by adding the binding agent (for fluorescence polarization assays) or a stop solution.
-
Read the fluorescence polarization or fluorescence intensity on a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value for this compound.
Western Blot for Phospho-GluA1 (Ser845) in Cultured Neurons
This protocol describes the detection of GluA1 phosphorylation at Serine 845 in cultured neurons following treatment with this compound.[8][11][12]
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
This compound
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-GluA1 (Ser845) and mouse anti-total GluA1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture primary neurons to the desired density.
-
Treat the neurons with various concentrations of this compound or vehicle for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-GluA1 (Ser845) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total GluA1 antibody to normalize the data.
Experimental workflow for Western Blot analysis.
Pharmacokinetics and Clinical Development
This compound is orally bioavailable.[1] In a phase 1 clinical trial, the elimination half-life of Irsenontrine was found to be approximately 30 hours in humans.[13] The administration of Irsenontrine led to a significant, dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF), confirming target engagement in the central nervous system.[13] this compound is currently in clinical development for the treatment of dementia with Lewy bodies.[14]
Conclusion
This compound is a promising therapeutic agent for neurological disorders characterized by cognitive impairment. Its mechanism of action, involving the selective inhibition of PDE9 and subsequent enhancement of cGMP-mediated signaling, is well-supported by preclinical and clinical data. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound. Further research will continue to elucidate the full therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Phospho-AMPA Receptor 1 (GluA1) (Ser845) (D10G5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. PDE9A Assay Kit - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Irsenontrine - Eisai Inc - AdisInsight [adisinsight.springer.com]
Irsenontrine Maleate and its Impact on Synaptic Plasticity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsenontrine Maleate (also known as E2027) is a novel, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9). Developed by Eisai Inc., this compound is under investigation for its potential therapeutic effects in neurodegenerative disorders characterized by cognitive impairment, such as dementia with Lewy bodies.[1][2] The primary mechanism of action of Irsenontrine revolves around the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a critical role in synaptic plasticity and memory formation.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical data available on this compound, with a focus on its effects on synaptic plasticity.
Mechanism of Action
This compound selectively inhibits PDE9, an enzyme that degrades cGMP.[3] By inhibiting PDE9, Irsenontrine leads to an elevation of intracellular cGMP levels in neurons.[3] This increase in cGMP is believed to enhance synaptic plasticity through the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1.[3] The phosphorylation of GluA1 is a key event in the trafficking and synaptic insertion of AMPA receptors, which strengthens synaptic transmission and is a fundamental mechanism underlying learning and memory.[3]
Signaling Pathway
Caption: Signaling pathway of this compound.
Preclinical Data
Preclinical studies in rodent models have demonstrated the potential of Irsenontrine to enhance cognitive function through its effects on synaptic plasticity.
Quantitative Data Summary
| Parameter | Result | Model System | Reference |
| PDE9 Selectivity | >1800-fold selective for PDE9 over other PDEs | In vitro enzyme assays | [3] |
| cGMP Levels | Significantly increased intracellular cGMP | Rat cortical primary neurons | [3] |
| GluA1 Phosphorylation | Induced following cGMP elevation | Rat cortical primary neurons | [3] |
| Hippocampal cGMP | Significantly upregulated | Naïve rats (oral administration) | [3] |
| Cerebrospinal Fluid (CSF) cGMP | Significantly upregulated | Naïve rats (oral administration) | [3] |
| Learning and Memory | Significantly improved | Novel Object Recognition test in naïve rats | [3] |
| Cognitive Impairment Model | Attenuated l-NAME-induced downregulation of cGMP and memory impairment | l-NAME treated rats | [3] |
| Cholinergic Function | Increased extracellular acetylcholine (ACh) levels | Human iPSC-derived cholinergic neurons | [4] |
| Combination Therapy | Synergistically elevated extracellular ACh with donepezil | Human iPSC-derived cholinergic neurons | [4] |
| In Vivo Combination Therapy | Significantly improved novel object discrimination index with donepezil | Rat models of natural forgetting and scopolamine-induced memory impairment | [4] |
Experimental Protocols
Note: The following protocols are summarized based on available information from published abstracts. Detailed, step-by-step protocols would require access to the full-text articles.
In Vitro cGMP and GluA1 Phosphorylation Assay
-
Cell Culture: Primary cortical neurons were prepared from rat embryos and cultured.
-
Treatment: Neurons were treated with this compound at various concentrations.
-
Lysis and Western Blotting: After treatment, cells were lysed, and protein concentrations were determined. Protein lysates were separated by SDS-PAGE and transferred to membranes. Membranes were probed with primary antibodies against phosphorylated GluA1 and total GluA1, followed by secondary antibodies.
-
cGMP Measurement: Intracellular cGMP levels were measured using a commercially available immunoassay kit.
-
Data Analysis: Densitometry was used to quantify protein bands, and the ratio of phosphorylated to total GluA1 was calculated. cGMP concentrations were determined from a standard curve. Statistical analysis was performed to compare treated and control groups.
In Vivo Novel Object Recognition Test
-
Animals: Male rats were used for the study.
-
Drug Administration: this compound or vehicle was administered orally.
-
Habituation: Rats were habituated to the testing arena in the absence of objects.
-
Training (Familiarization) Phase: Two identical objects were placed in the arena, and rats were allowed to explore for a set period.
-
Testing (Choice) Phase: After a retention interval, one of the familiar objects was replaced with a novel object. Rats were returned to the arena, and the time spent exploring each object was recorded.
-
Data Analysis: A discrimination index, calculated as the proportion of time spent exploring the novel object relative to the total exploration time, was used to assess memory. Statistical tests were used to compare the performance of the Irsenontrine-treated group with the vehicle-treated group.
Experimental Workflow
Caption: General workflow for preclinical evaluation of Irsenontrine.
Clinical Development
This compound has progressed to clinical trials in human subjects to evaluate its safety, tolerability, and efficacy.
Phase 1 Clinical Trial
A Phase 1 study in healthy volunteers established the safety and pharmacokinetic profile of Irsenontrine. The study also demonstrated target engagement by measuring cGMP levels in the cerebrospinal fluid (CSF).
Quantitative Data Summary
| Parameter | Result | Population | Reference |
| Dose Range | 5 to 1200 mg (single and multiple ascending doses) | Healthy subjects | [5] |
| Pharmacokinetics | Biphasic elimination with a half-life of ~30 hours | Healthy subjects | [5] |
| CSF cGMP Increase | Mean maximum increases ranging from 293% to 461% | Healthy subjects (50 to 400 mg single doses) | [5] |
| Target Engagement | ≥200% increase from baseline in CSF cGMP maintained with doses of ≥50 mg once daily | Healthy subjects | [5] |
Phase 2/3 Clinical Trial (NCT03467152)
A Phase 2/3, placebo-controlled, double-blind, randomized study was conducted to evaluate the efficacy, safety, and tolerability of Irsenontrine in participants with dementia with Lewy bodies.
Trial Design
| Parameter | Description |
| Condition | Dementia with Lewy Bodies |
| Intervention | Irsenontrine (50 mg once daily) vs. Placebo |
| Duration | 12 weeks |
| Primary Endpoints | Change from baseline in the Montreal Cognitive Assessment (MoCA) score and the Clinician's Interview Based Impression of Change Plus (CIBIC-Plus) Caregiver Input |
| Key Inclusion Criteria | Age 50-85, probable dementia with Lewy bodies, Mini-Mental State Examination (MMSE) score ≥14 and ≤26 |
Outcome The trial did not meet its primary objective of demonstrating a statistically significant improvement in the co-primary endpoints compared to placebo.
Conclusion
This compound is a selective PDE9 inhibitor that has demonstrated a clear mechanism of action involving the enhancement of the cGMP signaling pathway, leading to increased GluA1 phosphorylation, a key marker of synaptic plasticity. Preclinical studies have shown pro-cognitive effects in rodent models. While a Phase 2/3 clinical trial in dementia with Lewy bodies did not meet its primary endpoints, the compound was generally well-tolerated. Further research may explore the potential of Irsenontrine in other neurological conditions or in combination with other therapeutic agents. The data gathered to date provide a solid foundation for understanding the role of PDE9 inhibition in modulating synaptic plasticity and its potential as a therapeutic strategy for cognitive disorders.
References
- 1. E2027 (irsenontrine), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E2027 Cardiac Safety Evaluation With Concentration-Response Modeling of ECG Data to Inform Dose Selection in Studies in Patients With Dementia With Lewy Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Irsenontrine Maleate in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irsenontrine Maleate (formerly E2027) is a novel, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9). Preclinical research indicates its potential as a therapeutic agent for cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease and Dementia with Lewy Bodies. By elevating levels of cyclic guanosine monophosphate (cGMP) in the brain, this compound modulates synaptic plasticity and enhances memory function. This technical guide provides a comprehensive overview of the key preclinical findings, detailing the mechanism of action, efficacy in animal models, and available safety data. Methodologies for pivotal experiments are outlined to facilitate the replication and extension of these foundational studies.
Mechanism of Action: Enhancing cGMP Signaling
This compound exerts its therapeutic effects by selectively inhibiting the PDE9 enzyme, which is responsible for the degradation of cGMP. This inhibition leads to an accumulation of cGMP in neuronal cells, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways. A critical consequence of this enhanced cGMP signaling is the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 at the Serine-845 residue. This phosphorylation event is crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Preclinical Efficacy in Animal Models
Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects of this compound. These studies have primarily utilized models of memory impairment to assess the compound's ability to restore normal cognitive function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies. It is important to note that detailed data from the primary preclinical studies are not fully available in the public domain; the information presented here is compiled from published abstracts and summaries.
Table 1: In Vivo Efficacy in a Rat Model of Memory Impairment
| Animal Model | Treatment Group | Dose (mg/kg, oral) | Key Finding |
| l-NAME-induced memory impairment in rats | This compound | 10 | Attenuated cognitive deficits in the Novel Object Recognition test. |
Table 2: Biomarker Modulation in Naïve Rats
| Animal Model | Treatment Group | Dose (mg/kg, oral) | Biomarker | Change from Baseline |
| Naïve Rats | This compound | 10 | Hippocampal cGMP | Significantly upregulated. |
| Naïve Rats | This compound | 10 | Cerebrospinal Fluid (CSF) cGMP | Significantly upregulated. |
Table 3: In Vitro Activity
| System | Treatment | Effect |
| Rat cortical primary neurons | This compound | Significantly increased intracellular cGMP levels and induced phosphorylation of GluA1. |
Experimental Workflow for Behavioral Testing
Caption: Workflow for the Novel Object Recognition test.
Detailed Experimental Protocols
The following are representative, detailed protocols for the key types of experiments conducted in the preclinical evaluation of this compound. The specific parameters for the Irsenontrine studies may have varied, and these protocols are intended as a guide for researchers.
Novel Object Recognition (NOR) Test in Rats
Objective: To assess recognition memory.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm), made of a non-porous material for easy cleaning.
-
A set of identical objects for the training phase and a set of novel objects for the test phase. Objects should be of similar size and material but differ in shape and appearance.
Procedure:
-
Habituation:
-
Individually place each rat in the empty arena for 10 minutes per day for 2-3 consecutive days to acclimate them to the environment.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time the rat spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Drug Administration:
-
Immediately after the training phase, administer this compound or vehicle orally at the desired dose.
-
-
Retention Interval:
-
Return the rat to its home cage for a specific retention interval (e.g., 1 hour, 24 hours).
-
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and record the exploration time for both the familiar and the novel object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Measurement of cGMP Levels in Rat Brain Tissue
Objective: To quantify the effect of this compound on cGMP levels in specific brain regions.
Materials:
-
Enzyme-linked immunosorbent assay (ELISA) kit for cGMP.
-
Homogenization buffer (e.g., 0.1 M HCl).
-
Protein assay kit.
Procedure:
-
Tissue Collection:
-
Administer this compound or vehicle to rats at the desired dose and time course.
-
At the designated time point, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue in homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for cGMP measurement.
-
-
cGMP Measurement:
-
Follow the instructions of the commercial cGMP ELISA kit. This typically involves adding the samples and standards to a microplate pre-coated with a cGMP antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cGMP and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the sample.
-
Compare the cGMP levels between the Irsenontrine-treated and vehicle-treated groups.
-
Western Blot for Phospho-GluA1 (Ser845)
Objective: To determine the effect of this compound on the phosphorylation of the GluA1 subunit of the AMPA receptor.
Materials:
-
Primary antibodies: rabbit anti-phospho-GluA1 (Ser845) and mouse anti-total-GluA1.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Lysis buffer, electrophoresis equipment, and western blotting apparatus.
Procedure:
-
Protein Extraction:
-
Collect and homogenize brain tissue as described for cGMP measurement.
-
Lyse the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-GluA1 (Ser845) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane of the bound antibodies.
-
Re-probe the membrane with the primary antibody against total GluA1 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-GluA1 to total GluA1 for each sample.
-
Compare the phosphorylation levels between the Irsenontrine-treated and vehicle-treated groups.
-
Safety and Toxicology
Detailed preclinical safety and toxicology data for this compound are not extensively available in the public domain. As with all investigational new drugs, a comprehensive battery of safety pharmacology and toxicology studies would have been conducted to support clinical development. These typically include assessments of cardiovascular, respiratory, and central nervous system effects, as well as single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent). Genotoxicity, carcinogenicity, and reproductive toxicology studies are also standard components of a full preclinical safety package.
Conclusion and Future Directions
The preclinical data for this compound strongly support its mechanism of action as a PDE9 inhibitor that enhances cGMP signaling, leading to improved synaptic plasticity and cognitive function in animal models of neurodegeneration. The compound has demonstrated target engagement and pro-cognitive effects at behaviorally relevant doses. While the publicly available preclinical dataset is not exhaustive, the findings have provided a solid foundation for the clinical investigation of this compound in patients with neurodegenerative diseases. Future preclinical research could further explore the therapeutic potential of this compound in a wider range of neurodegenerative models, investigate its effects on other pathological hallmarks of these diseases, and elucidate the long-term consequences of sustained PDE9 inhibition.
Methodological & Application
Application Notes and Protocols for Irsenontrine Maleate in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data on Irsenontrine Maleate (also known as E2027), a selective phosphodiesterase 9 (PDE9) inhibitor. The information is intended to guide researchers in designing in vivo rodent studies to explore its therapeutic potential, particularly in the context of cognitive disorders.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9, Irsenontrine increases intracellular levels of cGMP, a key second messenger involved in synaptic plasticity and neuronal function.[1] Preclinical studies have demonstrated its potential to enhance cognitive function in rodent models of memory impairment.[1]
Mechanism of Action and Signaling Pathway
Irsenontrine's mechanism of action centers on the potentiation of the nitric oxide (NO)-cGMP signaling pathway. In neuronal cells, NO stimulates soluble guanylate cyclase (sGC) to produce cGMP. PDE9 rapidly hydrolyzes cGMP, thus terminating its signal. By inhibiting PDE9, Irsenontrine leads to a sustained elevation of cGMP levels. This, in turn, is believed to activate cGMP-dependent protein kinases (PKG), leading to the phosphorylation of downstream targets such as the AMPA receptor subunit GluA1, which plays a crucial role in synaptic plasticity and memory formation.[1]
Caption: Mechanism of action of this compound.
In Vivo Rodent Dosage Information
Publicly available data on this compound dosage in rodent studies is limited. The following table summarizes the currently known information. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental paradigm.
| Species | Administration Route | Dosage | Study Context | Outcome | Reference |
| Rat | Oral (gavage) | 10 mg/kg | Pharmacodynamic study | Elevated cGMP levels in hippocampus and cerebrospinal fluid (CSF) | [2] |
| Rat | Oral (gavage) | "Sub-efficacious doses" | Co-administered with donepezil in memory impairment models | Synergistic improvement in novel object discrimination | [3] |
Note: Specific dosages for mice and for other administration routes (e.g., intraperitoneal, intravenous) are not yet publicly available. The term "sub-efficacious doses" suggests that lower doses may be effective when used in combination therapies.
Experimental Protocols
The following are generalized protocols for key behavioral assays used to evaluate the efficacy of this compound in rodent models of cognitive impairment. These should be adapted and optimized for specific research questions.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Workflow:
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Protocol:
-
Habituation:
-
Individually place each rat in an open-field arena (e.g., 50 x 50 x 50 cm) for 5-10 minutes in the absence of any objects. This allows the animal to acclimate to the new environment.
-
-
Training (Familiarization) Phase (T1):
-
Place two identical objects in the arena.
-
Allow the rat to freely explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Retention Interval:
-
Return the rat to its home cage for a defined period. This can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Scopolamine-Induced Memory Impairment Model
This model is used to induce a transient cognitive deficit through the blockade of muscarinic acetylcholine receptors, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases.
Workflow:
Caption: Experimental workflow for the scopolamine-induced memory impairment model.
Protocol:
-
Drug Administration:
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage). The pre-treatment time should be determined based on the pharmacokinetic profile of the compound.
-
-
Induction of Amnesia:
-
After the appropriate pre-treatment interval, administer scopolamine (e.g., 0.5-1 mg/kg, intraperitoneally) to induce memory impairment.
-
-
Behavioral Testing:
-
Approximately 30 minutes after scopolamine injection, subject the animals to a cognitive task, such as the Novel Object Recognition test or the Morris Water Maze, to assess learning and memory.
-
-
Data Analysis:
-
Compare the performance of the Irsenontrine-treated group with the vehicle-treated and scopolamine-only groups. A significant improvement in the performance of the Irsenontrine group would indicate a reversal of the scopolamine-induced cognitive deficit.
-
Summary and Future Directions
This compound has shown promise in preclinical rodent models as a cognitive enhancer through its unique mechanism of PDE9 inhibition. The available data suggests that an oral dose of 10 mg/kg in rats is effective in modulating the target pathway. However, further studies are required to establish a comprehensive in vivo profile, including optimal dosages for different species and administration routes, as well as a more detailed characterization of its efficacy in a wider range of cognitive and disease models. Researchers are encouraged to conduct thorough dose-finding and pharmacokinetic studies to advance the understanding and potential therapeutic application of this compound.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
Protocol for the Solubilization of Irsenontrine Maleate for In Vitro Cell Culture Experiments
Introduction
Irsenontrine maleate is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2][3] PDE9 is a key enzyme that degrades cyclic guanosine monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways.[1] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels, which in turn modulates downstream signaling cascades, such as the phosphorylation of the AMPA receptor subunit GluA1.[1] This activity makes this compound a valuable tool for researchers investigating neurological diseases and synaptic plasticity.[1][3] This document provides a detailed protocol for the proper dissolution of this compound for use in cell culture applications.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block
Quantitative Data Summary
For ease of use, the following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source |
| Molecular Weight | 390.44 g/mol | [4] |
| Solubility in DMSO | 12.5 mg/mL (32.02 mM) with warming to 60°C | [4] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | Inferred |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [5] |
| Final DMSO Concentration in Culture | < 0.1% (v/v) | Standard Practice |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.90 mg of the compound.
-
Dissolution in DMSO:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.90 mg).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, warm the solution in a 60°C water bath or heat block for 5-10 minutes, with intermittent vortexing, until the solution is clear.[4]
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Experimental Protocol: Preparation of Working Solution for Cell Culture
This protocol describes the dilution of the stock solution to the final working concentration in cell culture medium.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform a serial dilution of the stock solution in sterile PBS or directly in the complete cell culture medium to achieve the desired final concentration. This helps to ensure accurate and homogenous mixing.
-
Final Dilution in Culture Medium:
-
Add the appropriate volume of the diluted this compound solution to the cell culture medium.
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium is kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
For example, to achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Treatment of Cells: Gently mix the medium containing the working concentration of this compound and add it to your cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its preparation.
Caption: Signaling pathway of this compound.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irsenontrine - Eisai Inc - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Administration of Irsenontrine Maleate in Preclinical Animal Models
Disclaimer: As of late 2025, "Irsenontrine Maleate" is not a recognized compound in publicly available scientific literature. The following application notes, protocols, and data are provided as a generalized, illustrative example for the administration of a novel small molecule kinase inhibitor in animal models, based on standard preclinical research practices.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical "Kinase X" (K-X) signaling pathway. Dysregulation of the K-X pathway is implicated in the proliferation and survival of various cancer cell lines. These application notes provide detailed protocols for the in vivo administration of this compound in common rodent models to evaluate its pharmacokinetic profile and anti-tumor efficacy.
Mechanism of Action: The K-X Signaling Pathway
This compound selectively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of downstream effectors. This action inhibits the pro-proliferative and anti-apoptotic signals that contribute to tumor growth.
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic and efficacy data for this compound in various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species (Strain) | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Half-life (t½) (hr) |
| Mouse (C57BL/6) | PO | 10 | 850 | 1.0 | 4100 | 3.5 |
| Mouse (C57BL/6) | IV | 2 | 1200 | 0.1 | 2500 | 2.8 |
| Rat (Sprague-Dawley) | PO | 10 | 670 | 2.0 | 5200 | 5.1 |
| Rat (Sprague-Dawley) | IV | 2 | 980 | 0.1 | 3100 | 4.2 |
Data are presented as mean values (n=5 per group).
Table 2: Efficacy of this compound in a Xenograft Model (Human Tumor Cells in Nude Mice)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD, PO | 1500 ± 120 | 0% |
| This compound | 10 | QD, PO | 750 ± 95 | 50% |
| This compound | 25 | QD, PO | 300 ± 60 | 80% |
| Positive Control | 5 | QD, IP | 450 ± 75 | 70% |
Data are presented as mean ± standard deviation (n=8 per group). QD: once daily; PO: oral; IP: intraperitoneal.
Experimental Protocols
Protocol 1: Preparation of Dosing Solutions
Objective: To prepare stable formulations of this compound for oral (PO), intravenous (IV), and intraperitoneal (IP) administration.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, 5% Dextrose in water (D5W))
-
Sterile tubes and vials
-
Vortex mixer and sonicator
-
pH meter
Procedure for Oral (PO) Formulation (Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution. A common vehicle is 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
Store at 4°C for up to one week. Vortex thoroughly before each use.
Procedure for Intravenous (IV) Formulation (Solution):
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Slowly add a co-solvent such as PEG300 while vortexing.
-
Bring the solution to the final volume with a sterile aqueous solution like D5W or saline. A typical final vehicle composition might be 10% DMSO, 40% PEG300, and 50% D5W.
-
Ensure the final solution is clear and free of precipitates. Filter through a 0.22 µm sterile filter before injection.
-
Prepare fresh daily.
Protocol 2: Administration in a Mouse Efficacy Model
Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: General experimental workflow for a rodent xenograft efficacy study.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human cancer cells (e.g., HCT116) in a volume of 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Monitoring: Monitor tumor growth using calipers at least three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.
-
Administration:
-
Oral (PO): Administer the prepared suspension using a gavage needle. The volume is typically 10 mL/kg of body weight.
-
Intraperitoneal (IP): Inject the solution into the lower abdominal quadrant using a 27-gauge needle. The volume is typically 10 mL/kg.
-
Intravenous (IV): Administer the solution via the tail vein using a 29-gauge needle. The volume is typically 5 mL/kg.
-
-
Dosing Schedule: Administer the vehicle, this compound, or a positive control compound daily for 21 days.
-
Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the animals. Collect blood for pharmacokinetic analysis and excise tumors for weight measurement and further analysis.
Protocol 3: Pharmacokinetic (PK) Study in Rats
Objective: To determine key pharmacokinetic parameters of this compound following a single dose.
Procedure:
-
Animal Model: Use male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) of the IV formulation via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) of the oral formulation via gavage.
-
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
General Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
-
The choice of animal model, administration route, and vehicle can significantly impact experimental outcomes.[1][2] Pilot studies are recommended to determine the maximum tolerated dose (MTD) and optimal vehicle for this compound.
-
Interspecies differences in drug metabolism and elimination are common and should be considered when extrapolating results.[2][3] Laboratory animals often exhibit faster drug elimination rates than humans.[2]
References
Application Notes and Protocols for Measuring cGMP Levels Following Irsenontrine Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsenontrine Maleate (formerly E2027) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes, particularly in neuronal signaling.[1] By inhibiting PDE9, this compound effectively elevates intracellular cGMP levels, which has been shown to enhance synaptic plasticity and improve cognitive function in preclinical studies.[1] This mechanism of action makes this compound a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease.
These application notes provide detailed protocols for measuring changes in cGMP levels in response to this compound treatment in both in vitro and in vivo models.
Data Presentation
The following table summarizes the quantitative effects of this compound and other PDE9 inhibitors on cGMP levels in various biological samples.
| Compound | Model System | Sample Type | Dose/Concentration | % Increase in cGMP (Mean) | Reference |
| This compound | Healthy Human Adults | Cerebrospinal Fluid (CSF) | 50 mg (single dose) | 293% | |
| This compound | Healthy Human Adults | Cerebrospinal Fluid (CSF) | 400 mg (single dose) | 461% | |
| PF-4447943 (PDE9i) | Mouse | Striatum | 30 min post-administration | Significant elevation | [2] |
| PF-4447943 (PDE9i) | Mouse | Cortex | 30 min post-administration | Significant elevation | [2] |
| PF-509783 (PDE9i) | Mouse | Striatum | Not specified | Significant elevation | [3] |
| PF-509783 (PDE9i) | Mouse | Hippocampus | Not specified | Trend towards increase | [3] |
| BAY 73-6691 (PDE9i) | CHO cells expressing PDE9 | Cell Lysate | In combination with sGC activator | Concentration-dependent increase | [4] |
| This compound | Human iPSC-derived cholinergic neurons | Intracellular | Concentration-dependent | Increased | |
| DB987 (PDE9i) | Rat organotypic hippocampal slices | Not specified | 0.1-10 µM | Dose-dependent neuroprotection (indirectly related to cGMP) | [5] |
Experimental Protocols
Protocol 1: Measurement of cGMP in Cultured Neuronal Cells
This protocol outlines the measurement of intracellular cGMP levels in cultured neuronal cells treated with this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl
-
Commercially available cGMP ELISA kit (e.g., from Cayman Chemical, Cell Biolabs)
-
Protein assay kit (e.g., BCA or Bradford)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density in multi-well plates and culture under standard conditions.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound to the desired final concentrations in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 30 minutes, 1 hour, 24 hours).
-
-
Sample Preparation (Cell Lysis):
-
After treatment, aspirate the medium from the wells.
-
Wash the cells once with ice-cold PBS.
-
Add 1 ml of 0.1 M HCl per 35 cm² of surface area to lyse the cells and inhibit phosphodiesterase activity.[6]
-
Incubate at room temperature for 20 minutes.[6]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 1,000 x g for 10 minutes to pellet cellular debris.[6]
-
Collect the supernatant, which contains the cGMP. This can be assayed directly or stored at -80°C.
-
-
cGMP Measurement using ELISA:
-
Follow the instructions provided with the commercial cGMP ELISA kit.
-
Briefly, this involves adding the cell lysate samples and cGMP standards to a microplate pre-coated with a cGMP antibody.
-
A cGMP-peroxidase conjugate is added, which competes with the cGMP in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at the recommended wavelength (typically 450 nm).
-
The concentration of cGMP in the samples is inversely proportional to the color intensity.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cGMP standards.
-
Determine the cGMP concentration in each sample by interpolating from the standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate, determined using a standard protein assay.
-
Express the results as pmol cGMP/mg protein or as a percentage of the vehicle-treated control.
-
Protocol 2: Measurement of cGMP in Brain Tissue
This protocol describes the measurement of cGMP levels in brain tissue homogenates from animals treated with this compound.
Materials:
-
Rodents (e.g., rats, mice)
-
This compound for in vivo administration
-
Anesthetics
-
Liquid nitrogen
-
Tissue homogenizer (e.g., Polytron-type)
-
5% Trichloroacetic Acid (TCA) or 0.1 M HCl
-
Water-saturated ether (if using TCA)
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Animal Treatment and Tissue Collection:
-
Administer this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
At the desired time point after administration, euthanize the animal using an approved method.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold surface.
-
Immediately flash-freeze the tissue in liquid nitrogen to prevent cGMP degradation. Store at -80°C until use.
-
-
Sample Preparation (Tissue Homogenization):
-
Weigh the frozen brain tissue.
-
Homogenize the tissue on ice in a cold solution to inactivate phosphodiesterases. Two common methods are:
-
TCA Precipitation: Homogenize in 5-10 volumes of ice-cold 5% TCA. Centrifuge at 1,500 x g for 10 minutes at 4°C. Collect the supernatant. To remove the TCA, perform three extractions with water-saturated ether (the upper ether layer is discarded).[6] Heat the sample to 70°C for 5-10 minutes to evaporate any residual ether.[6]
-
HCl Extraction: Homogenize in 5-10 µL of 0.1 M HCl per mg of tissue.[7] Centrifuge at high speed for 5-10 minutes and collect the supernatant.[7]
-
-
-
cGMP Measurement using ELISA:
-
Follow the procedure outlined in Protocol 1, step 3, using the prepared tissue homogenate supernatant as the sample.
-
-
Data Analysis:
-
Calculate the cGMP concentration from the standard curve.
-
Normalize the cGMP concentration to the initial weight of the tissue.
-
Express the results as pmol cGMP/g wet tissue.
-
Protocol 3: Measurement of cGMP in Cerebrospinal Fluid (CSF)
This protocol is for the measurement of cGMP in CSF samples.
Materials:
-
CSF samples from subjects treated with this compound
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
CSF Collection and Handling:
-
Collect CSF according to standard clinical or preclinical procedures.
-
Centrifuge the CSF samples to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
cGMP Measurement using ELISA:
-
Thaw the CSF samples on ice.
-
Follow the procedure outlined in Protocol 1, step 3. CSF can often be assayed directly without dilution, but this should be validated.
-
-
Data Analysis:
-
Calculate the cGMP concentration from the standard curve.
-
Express the results as pmol cGMP/mL of CSF.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow for cGMP Measurement
Caption: Experimental workflow for measuring cGMP levels.
References
- 1. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Irsenontrine Maleate in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsenontrine Maleate (also known as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme in the brain that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various neuronal functions, including synaptic plasticity, memory, and cell survival. By inhibiting PDE9, this compound elevates intracellular cGMP levels, leading to the activation of downstream signaling pathways that can enhance neuronal function and provide neuroprotection.[1][2]
These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its mechanism of action and potential therapeutic effects. The protocols cover the assessment of cGMP levels, the analysis of downstream signaling events such as GluA1 phosphorylation, and the evaluation of neuroprotective properties in an excitotoxicity model.
Mechanism of Action
This compound acts as a selective inhibitor of PDE9, thereby preventing the degradation of cGMP. The resulting increase in intracellular cGMP concentration is believed to mediate the pharmacological effects of the compound. In primary cortical neurons, this elevation in cGMP has been shown to induce the phosphorylation of the AMPA receptor subunit GluA1, a key event in synaptic plasticity and memory formation.[1]
Diagram of this compound's Signaling Pathway
Caption: Signaling cascade of this compound in neurons.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols. Note that the specific values are illustrative and should be determined experimentally.
Table 1: Dose-Dependent Effect of this compound on Intracellular cGMP Levels
| This compound Concentration (nM) | Incubation Time | Fold Increase in cGMP (vs. Vehicle) |
| 1 | 30 minutes | [Expected: 1.2 - 1.5] |
| 10 | 30 minutes | [Expected: 2.0 - 3.0] |
| 100 | 30 minutes | [Expected: 4.0 - 6.0] |
| 1000 | 30 minutes | [Expected: 5.0 - 8.0] |
Table 2: Dose-Dependent Effect of this compound on GluA1 Phosphorylation (Ser845)
| This compound Concentration (nM) | Incubation Time | Fold Increase in p-GluA1/Total GluA1 (vs. Vehicle) |
| 10 | 60 minutes | [Expected: 1.1 - 1.3] |
| 100 | 60 minutes | [Expected: 1.5 - 2.0] |
| 1000 | 60 minutes | [Expected: 1.8 - 2.5] |
Table 3: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity
| Treatment Group | Neuronal Viability (%) |
| Vehicle Control | 100% |
| Glutamate (e.g., 25 µM) | [Expected: 40 - 50%] |
| Glutamate + this compound (100 nM) | [Expected: 60 - 70%] |
| Glutamate + this compound (1 µM) | [Expected: 75 - 85%] |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) with 1% Penicillin-Streptomycin
-
Digestion solution: Papain (20 units/mL) in Hibernate-E medium
-
Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and 1% Penicillin-Streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the E18 embryos and place them in ice-cold dissection medium.
-
Isolate the cortices from the embryonic brains.
-
Mince the cortical tissue and transfer it to the digestion solution.
-
Incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on Poly-D-Lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform half-medium changes every 3-4 days.
Diagram of Primary Neuron Culture Workflow
Caption: Workflow for primary cortical neuron culture.
Protocol 2: Measurement of Intracellular cGMP Levels
This protocol outlines the procedure for quantifying intracellular cGMP levels in primary neurons following treatment with this compound using a commercially available cGMP enzyme immunoassay (EIA) kit.
Materials:
-
Mature primary cortical neuron cultures (DIV 10-14)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (provided with EIA kit)
-
cGMP EIA kit
Procedure:
-
Prepare serial dilutions of this compound in pre-warmed neuronal culture medium.
-
Aspirate the old medium from the neuron cultures and replace it with the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubate the cultures for the desired time (e.g., 30 minutes) at 37°C.
-
After incubation, aspirate the medium and lyse the cells with the provided lysis buffer.
-
Collect the cell lysates and proceed with the cGMP measurement according to the EIA kit manufacturer's instructions.
-
Read the absorbance using a microplate reader and calculate the cGMP concentrations based on the standard curve.
-
Normalize the cGMP concentration to the total protein content of each sample.
Protocol 3: Western Blot Analysis of GluA1 Phosphorylation
This protocol details the detection of phosphorylated GluA1 (at Ser845) in primary neurons treated with this compound.
Materials:
-
Mature primary cortical neuron cultures (DIV 10-14)
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-GluA1 (Ser845), Mouse anti-total-GluA1
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Treat the neuron cultures with various concentrations of this compound or vehicle for the desired duration (e.g., 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-GluA1 (Ser845) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total GluA1 for normalization.
-
Quantify the band intensities using densitometry software.
Protocol 4: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol is designed to assess the neuroprotective potential of this compound against glutamate-induced cell death in primary neurons. A similar protocol has been shown to be effective for other PDE9 inhibitors.[3][4]
Materials:
-
Mature primary cortical neuron cultures (DIV 10-14)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Pre-treat the neuron cultures with various concentrations of this compound or vehicle for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 25 µM, to be optimized for the specific culture system) to the wells, except for the vehicle control group.
-
Co-incubate the neurons with this compound and glutamate for the desired duration (e.g., 24 hours).
-
Assess neuronal viability using a chosen cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the glutamate-only treated group.
Diagram of Neuroprotection Assay Workflow
Caption: Workflow for the neuroprotection assay.
Concluding Remarks
The provided protocols offer a comprehensive framework for investigating the effects of this compound in primary neuron cultures. Researchers are encouraged to optimize the specific concentrations and incubation times for their particular experimental setup. These studies will contribute to a deeper understanding of the therapeutic potential of PDE9 inhibitors in neurological disorders characterized by cGMP signaling deficits and neuronal damage.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Irsenontrine Maleate Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsenontrine Maleate (also known as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9).[1] PDE9 is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various cellular signaling pathways. In the central nervous system, the nitric oxide (NO)/cGMP signaling pathway is crucial for synaptic plasticity, a fundamental process for learning and memory. Downregulation of this pathway has been observed in neurodegenerative diseases such as Alzheimer's disease and Dementia with Lewy Bodies (DLB). By inhibiting PDE9, this compound increases the intracellular concentration of cGMP, thereby enhancing downstream signaling that promotes neuronal health and cognitive function.[2]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing experimental designs for both in vitro and in vivo efficacy studies. The protocols outlined below are designed to enable researchers to robustly assess the mechanism of action and therapeutic potential of this compound in models of cognitive dysfunction.
Mechanism of Action: The cGMP Signaling Pathway
This compound's therapeutic effect is predicated on its ability to modulate the cGMP signaling cascade. The inhibition of PDE9 leads to an accumulation of intracellular cGMP. This, in turn, is believed to activate Protein Kinase G (PKG), which then phosphorylates downstream targets, including the AMPA receptor subunit GluA1 at serine 845.[2][3] Phosphorylation of GluA1 is a critical event in synaptic plasticity, enhancing AMPA receptor function and contributing to the cellular mechanisms that underlie learning and memory.[3]
References
Irsenontrine Maleate: A Potent and Selective Tool Compound for PDE9 Inhibition
Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Irsenontrine maleate (also known as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a critical role in modulating cyclic guanosine monophosphate (cGMP) levels within the central nervous system. By inhibiting PDE9, Irsenontrine elevates cGMP concentrations, leading to downstream effects on synaptic plasticity and cognitive function. These application notes provide a comprehensive overview of this compound as a research tool, including its mechanism of action, key in vitro and in vivo data, and detailed protocols for its application in experimental settings.
Introduction
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that is highly expressed in the brain, particularly in regions associated with learning and memory, such as the hippocampus and cortex. PDE9 hydrolyzes cGMP, a crucial second messenger in the nitric oxide (NO) signaling pathway. Inhibition of PDE9 has emerged as a promising therapeutic strategy for cognitive disorders by amplifying cGMP signaling, which is known to be involved in synaptic plasticity.
This compound is a novel PDE9 inhibitor that has demonstrated high selectivity and potency in preclinical and clinical studies. It serves as a valuable tool compound for researchers investigating the role of the cGMP signaling pathway in neuronal function and its potential as a target for cognitive enhancement.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Species/System | Value/Effect | Reference |
| PDE9 Selectivity | Human recombinant PDEs | >1800-fold selective for PDE9 over other PDEs | [1] |
| Intracellular cGMP Levels | Rat cortical primary neurons | Significantly increased | [1] |
| GluA1 Phosphorylation | Rat cortical primary neurons | Induced following cGMP elevation | [1] |
| Hippocampal cGMP Levels | Naïve rats (oral administration) | Significantly upregulated | [1] |
| Cerebrospinal Fluid (CSF) cGMP Levels | Naïve rats (oral administration) | Significantly upregulated | [1] |
| Cognitive Performance (Novel Object Recognition) | Naïve rats (oral administration) | Significantly improved learning and memory | [1] |
| Cognitive Performance (l-NAME impairment model) | Rats (oral administration) | Attenuated cognitive impairment | [1] |
Table 2: Human Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Study Population | Dose | Value/Effect | Reference |
| Elimination Half-life | Healthy subjects | Single and multiple doses | ~30 hours | [2][3] |
| CSF cGMP Increase (Mean Maximum) | Healthy subjects | Single doses of 50 to 400 mg | 293% to 461% | [2][3] |
| Sustained CSF cGMP Increase | Healthy subjects | ≥50 mg once daily | ≥200% increase from baseline | [2][3] |
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway and PDE9 Inhibition
The following diagram illustrates the mechanism by which this compound enhances cGMP signaling.
Caption: Mechanism of this compound in enhancing cGMP signaling.
Experimental Workflow: In Vitro Cellular cGMP Measurement
This diagram outlines the general workflow for assessing the effect of this compound on intracellular cGMP levels in a cell-based assay.
Caption: Workflow for in vitro cGMP measurement.
Experimental Protocols
Protocol 1: In Vitro PDE9 Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 value of this compound against PDE9.
Materials:
-
Recombinant human PDE9 enzyme
-
This compound
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
[3H]-cGMP (substrate)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant PDE9 enzyme.
-
Initiate the reaction by adding [3H]-cGMP.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 0.2 M ZnSO4).
-
Precipitate the product by adding a precipitating agent (e.g., 0.2 N Ba(OH)2).
-
Centrifuge the plate to separate the supernatant (unreacted substrate) from the pellet (product).
-
Transfer the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Cellular cGMP Measurement Assay
This protocol describes how to measure changes in intracellular cGMP levels in cultured cells upon treatment with this compound.
Materials:
-
Primary neuronal cells or a relevant cell line
-
Cell culture medium
-
This compound
-
Cell lysis buffer
-
Commercially available cGMP enzyme immunoassay (EIA) kit (e.g., ELISA)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period.
-
After incubation, aspirate the medium and lyse the cells according to the instructions provided with the cGMP EIA kit.
-
Perform the cGMP EIA as per the manufacturer's protocol.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the cGMP concentration for each sample based on the standard curve and normalize to the protein concentration of the cell lysate.
Protocol 3: Western Blot for GluA1 Phosphorylation
This protocol outlines the steps to assess the phosphorylation of the AMPA receptor subunit GluA1 at Serine 845.
Materials:
-
Cultured neuronal cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GluA1 (Ser845) and anti-total GluA1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured neuronal cells with this compound at various concentrations for a defined period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-GluA1 (Ser845) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total GluA1 to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in GluA1 phosphorylation.
Protocol 4: In Vivo Novel Object Recognition (NOR) Test
The NOR test is used to evaluate the effect of this compound on learning and memory in rodents.
Materials:
-
Rodents (rats or mice)
-
Open-field arena
-
Two sets of identical objects for familiarization
-
One set of novel objects for the test phase
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Familiarization (Training): On day 2, administer this compound or vehicle to the animals at a specified time before the training session. Place two identical objects in the arena and allow the animal to explore them for a defined duration (e.g., 5-10 minutes).
-
Testing: After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena. Allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Analysis: Record the time spent exploring each object during the test phase. Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
This compound is a valuable pharmacological tool for studying the role of PDE9 and the cGMP signaling pathway in neuronal processes, particularly those underlying learning and memory. Its high potency and selectivity make it an ideal compound for both in vitro and in vivo investigations. The protocols provided herein offer a foundation for researchers to explore the multifaceted effects of PDE9 inhibition.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Irsenontrine Maleate in Lewy Body Dementia Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Irsenontrine maleate (also known as E2027) is a selective inhibitor of phosphodiesterase 9 (PDE9). The therapeutic hypothesis for its use in neurodegenerative diseases, including Dementia with Lewy Bodies (DLB), centers on its ability to modulate synaptic plasticity and improve cognitive function. While its primary mechanism does not directly target the aggregation of alpha-synuclein, the pathological hallmark of DLB, its potential to alleviate cognitive symptoms makes it a subject of interest in dementia research.
Mechanism of Action: this compound inhibits PDE9, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9, Irsenontrine increases intracellular levels of cGMP.[1] Elevated cGMP is believed to enhance synaptic function and memory formation.[2] Preclinical studies have shown that Irsenontrine-mediated cGMP elevation leads to the phosphorylation of the AMPA receptor subunit GluA1, a key process in synaptic plasticity.[1] This mechanism suggests a potential for symptomatic improvement of cognitive deficits in dementia.
Application in Lewy Body Dementia Models: Research on this compound has progressed to clinical trials in patients with DLB. A Phase 2/3 clinical trial (NCT03467152) was conducted to evaluate its efficacy and safety.[3][4][5][6] The trial, however, did not meet its primary endpoints for cognitive improvement as measured by the Montreal Cognitive Assessment (eMoCA) and the Clinician's Interview Based Impression of Change plus Caregiver Input (eCIBIC-plus).[3]
An exploratory analysis of the clinical trial data suggested a potential treatment effect in a subgroup of patients with "pure" DLB, meaning those without co-existing Alzheimer's disease pathology.[3] This finding, although not statistically significant, highlights the importance of considering underlying pathologies in clinical trial design for DLB.[3] The drug was shown to be well-tolerated and effectively engaged its target, as evidenced by a robust increase in cerebrospinal fluid (CSF) cGMP levels in patients.[2][7]
It is important to note that the available research has focused on the cognitive-enhancing effects of this compound through the cGMP pathway. There is currently a lack of direct evidence from preclinical or clinical studies to suggest that this compound modulates the aggregation of alpha-synuclein. Therefore, its application in DLB models has been primarily for the symptomatic treatment of cognitive impairment rather than as a disease-modifying therapy targeting the core pathology.
Quantitative Data Summary
Table 1: Preclinical Data of this compound in Rat Models
| Parameter | Model System | Treatment | Outcome | Reference |
| cGMP Levels | Rat Cortical Primary Neurons | This compound | Significantly increased intracellular cGMP levels | [1] |
| GluA1 Phosphorylation | Rat Cortical Primary Neurons | This compound | Induced phosphorylation of AMPA receptor subunit GluA1 | [1] |
| cGMP Levels | Naïve Rats (in vivo) | Oral administration of Irsenontrine | Significantly upregulated cGMP levels in the hippocampus and CSF | [1] |
| Learning and Memory | Naïve Rats (Novel Object Recognition Test) | Irsenontrine administration | Significantly improved learning and memory | [1] |
| Learning and Memory | l-NAME treated rats (cGMP pathway downregulation model) | Oral administration of Irsenontrine | Attenuated learning and memory impairment | [1] |
Table 2: Clinical Trial Data of this compound in Dementia with Lewy Bodies (NCT03467152)
| Parameter | Patient Population | Treatment Group | Placebo Group | Outcome | Reference |
| Primary Endpoint: Cognitive Function (eMoCA) | 196 individuals with DLB | No statistically significant improvement | No statistically significant improvement | Failed to meet primary objective | [3] |
| Primary Endpoint: Global Clinical Change (eCIBIC-plus) | 196 individuals with DLB | No statistically significant improvement | No statistically significant improvement | Failed to meet primary objective | [3] |
| Exploratory Analysis: Cognitive Function (eMoCA) in "Pure" DLB | Subgroup of patients with DLB without Alzheimer's co-pathology | Trend towards greater improvement (not statistically significant) | - | Suggests potential for efficacy in a specific sub-population | [3] |
| Target Engagement: CSF cGMP Levels | Patients with DLB or Parkinson's Disease Dementia | Robust increase (averaging 239% from baseline) | - | Confirmed pharmacodynamic effect | [2][7] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Cognitive Impairment
Objective: To assess the effect of this compound on learning and memory in a rat model.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Adult male Sprague-Dawley rats
-
Novel Object Recognition Test (NORT) arena
-
Two sets of identical objects (for familiarization) and one novel object
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle orally to the rats at a predetermined dose and time before the NORT.
-
Habituation: Individually place each rat in the empty NORT arena for 10 minutes to allow for habituation to the new environment.
-
Familiarization Phase:
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Inter-trial Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Compare the DI between the Irsenontrine-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test). An increase in the DI indicates improved recognition memory.
-
Protocol 2: Phase 2/3 Clinical Trial Protocol for this compound in Dementia with Lewy Bodies (Based on NCT03467152)
Objective: To evaluate the efficacy, safety, and tolerability of this compound in participants with probable DLB.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion criteria: Age 50-85 years, diagnosis of probable DLB according to the 4th report of the DLB Consortium.
-
Exclusion criteria: Presence of other significant neurological or psychiatric disorders, use of prohibited medications.
Intervention:
-
Treatment Group: Oral this compound (e.g., 50 mg) once daily for 12 weeks.
-
Control Group: Matching placebo once daily for 12 weeks.
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Change from baseline in the electronic Montreal Cognitive Assessment (eMoCA) score at week 12.
-
Change from baseline in the electronic Clinician's Interview Based Impression of Change plus Caregiver Input (eCIBIC-plus) score at week 12.
-
-
Secondary Efficacy Endpoints: Changes in other cognitive, functional, and behavioral scales.
-
Safety and Tolerability Endpoints: Incidence of adverse events, changes in vital signs, laboratory tests, and electrocardiograms.
-
Pharmacodynamic Endpoint: Change from baseline in CSF cGMP levels.
Procedure:
-
Screening: Assess potential participants for eligibility based on inclusion and exclusion criteria.
-
Randomization: Randomly assign eligible participants to either the Irsenontrine or placebo group.
-
Treatment Period: Administer the assigned treatment for 12 weeks.
-
Assessments: Conduct assessments of cognitive function, global clinical status, safety, and tolerability at baseline and specified follow-up visits (e.g., weeks 4, 8, and 12).
-
Lumbar Puncture (optional, for a subset of participants): Collect CSF at baseline and a follow-up time point (e.g., week 9) to measure cGMP levels.
-
Data Analysis:
-
Compare the change from baseline in the primary and secondary endpoints between the treatment and placebo groups using appropriate statistical models (e.g., ANCOVA).
-
Summarize safety and tolerability data.
-
Analyze the change in CSF cGMP levels to confirm target engagement.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Preclinical experimental workflow in a rat model.
Caption: Logical relationship of the clinical trial design.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 4. Study To Evaluate the Efficacy, Safety and Tolerability of E2027 (Hereinafter Referred to as Irsenontrine) in Participants With Dementia With Lewy Bodies [ctv.veeva.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. neurologylive.com [neurologylive.com]
In Vitro Assays for Testing Irsenontrine Maleate Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsenontrine Maleate (also known as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, where it specifically hydrolyzes cGMP. By inhibiting PDE9, this compound elevates intracellular cGMP levels, which in turn modulates downstream signaling cascades. One of the critical consequences of this cGMP elevation in neuronal cells is the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1. This post-translational modification is associated with enhanced synaptic plasticity and cognitive function, making this compound a promising therapeutic candidate for neurodegenerative diseases such as dementia with Lewy bodies.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, from its direct enzymatic inhibition of PDE9 to its downstream cellular effects on cGMP accumulation and GluA1 phosphorylation.
Signaling Pathway of this compound
The mechanism of action of this compound involves the modulation of the nitric oxide (NO)-cGMP signaling pathway. Inhibition of PDE9 leads to an accumulation of cGMP, which then activates protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, including the GluA1 subunit of AMPA receptors, leading to alterations in synaptic function.
Caption: this compound Signaling Pathway.
Data Presentation
While specific in vitro IC50 and EC50 values for this compound are not consistently reported in publicly available literature, the following tables provide a framework for presenting such data once obtained. For illustrative purposes, typical activities of potent PDE9 inhibitors are included.
Table 1: PDE9A Enzymatic Inhibition
| Compound | PDE9A IC50 (nM) | Selectivity vs. other PDEs |
| This compound | Data not publicly available | >1800-fold vs. other PDEs[1] |
| Reference PDE9 Inhibitor | ~1-10 nM | Varies |
Table 2: Cellular cGMP Accumulation
| Compound | Cell Line | EC50 (nM) for cGMP increase | Max. cGMP Increase (fold over baseline) |
| This compound | Rat Cortical Neurons | Data not publicly available | Significantly increased[1] |
| This compound | Human iPSC-derived Cholinergic Neurons | Concentration-dependent increase[2] | Data not publicly available |
| Reference PDE9 Inhibitor | Various neuronal cell lines | ~10-100 nM | ~2-10 fold |
Table 3: GluA1 Phosphorylation
| Compound | Cell Line | EC50 (nM) for pGluA1 (Ser845) | Max. pGluA1 Increase (fold over baseline) |
| This compound | Rat Cortical Neurons | Data not publicly available | Induced following cGMP elevation[1] |
| Reference PDE9 Inhibitor | Various neuronal cell lines | ~50-500 nM | ~1.5-5 fold |
Experimental Protocols
PDE9A Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PDE9A. A common method is a fluorescence polarization (FP)-based assay.
Experimental Workflow:
Caption: PDE9A Enzyme Inhibition Assay Workflow.
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescein-labeled cGMP (FAM-cGMP) substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
This compound
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
This compound dilution or vehicle control.
-
Recombinant PDE9A enzyme.
-
FAM-cGMP substrate.
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate filters for fluorescein.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular cGMP Accumulation Assay
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cGMP levels in response to this compound treatment in a relevant cell line, such as primary cortical neurons or a neuronal cell line.
Experimental Workflow:
Caption: Cellular cGMP Accumulation Assay Workflow.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX, to prevent cGMP degradation by other PDEs)
-
Cell lysis buffer
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Plate cells in a multi-well plate and culture until they reach the desired confluence.
-
Pre-treat the cells with a general phosphodiesterase inhibitor like IBMX (optional, to enhance the signal).
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.
-
Perform the cGMP ELISA on the cell lysates. This typically involves:
-
Adding lysates and standards to a cGMP antibody-coated plate.
-
Adding a cGMP-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the concentration of cGMP in each sample from the standard curve.
-
Plot the cGMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
GluA1 Phosphorylation Assay (Western Blot)
This protocol describes the use of Western blotting to detect the phosphorylation of the GluA1 subunit at Serine 845 in response to this compound treatment.
Experimental Workflow:
Caption: GluA1 Phosphorylation Western Blot Workflow.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GluA1 (Ser845)
-
Rabbit anti-total GluA1
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cultured neuronal cells with various concentrations of this compound for a predetermined time.
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Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
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Determine the protein concentration of each lysate.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-GluA1 (Ser845) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and a chemiluminescence imager.
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Strip the membrane (if necessary) and re-probe with antibodies for total GluA1 and a loading control (e.g., β-actin) to normalize the data.
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Quantify the band intensities using densitometry software.
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Calculate the ratio of phospho-GluA1 to total GluA1 for each treatment condition.
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Plot the normalized phospho-GluA1 levels against the logarithm of the this compound concentration to determine the EC50 value.
Conclusion
The in vitro assays described provide a comprehensive framework for characterizing the pharmacological activity of this compound. By systematically evaluating its inhibitory effect on PDE9, its ability to increase intracellular cGMP, and its impact on the downstream phosphorylation of GluA1, researchers can gain a detailed understanding of its mechanism of action and potency. These assays are crucial for the preclinical development and optimization of PDE9 inhibitors for the treatment of cognitive disorders.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E2027 (irsenontrine), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Irsenontrine Maleate solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irsenontrine Maleate. The information addresses common solubility challenges to ensure successful experimentation.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides solutions to common solubility problems encountered with this compound.
Problem 1: Low solubility in aqueous buffers.
This compound, as a salt of a weakly basic parent compound, is expected to have pH-dependent solubility. Low solubility in neutral or alkaline aqueous buffers is a common issue.
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Solution 1: pH Adjustment. The solubility of this compound can be significantly increased by lowering the pH of the solvent. We recommend preparing a stock solution in an acidic buffer (e.g., pH 4-5) or water and then further diluting it in your experimental medium.
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Solution 2: Use of Co-solvents. For in vitro assays, the use of organic co-solvents can enhance solubility. However, the concentration of the co-solvent should be optimized to avoid cellular toxicity.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | 1.5 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 0.8 |
| 0.1 N HCl (pH 1) | 25 | > 50 |
| 50 mM Acetate Buffer (pH 5.0) | 25 | 15.2 |
| 5% DMSO / 95% PBS (pH 7.4) | 25 | 4.3 |
| 10% Ethanol / 90% Deionized Water | 25 | 3.1 |
Problem 2: Precipitation of the compound during serial dilutions.
Precipitation can occur when a stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer.
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Solution: Optimized Dilution Protocol. To avoid precipitation, we recommend a stepwise dilution approach. Dilute the DMSO stock solution in a small volume of acidic buffer first, and then add this intermediate solution to the final aqueous medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: We recommend using Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 50 mg/mL). For aqueous-based experiments, a stock solution can be prepared in 0.1 N HCl, where the solubility is significantly higher.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO or acidic buffers should be stored at -20°C for long-term use and at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.
Q3: My compound is not fully dissolving even in DMSO. What should I do?
A3: If you observe incomplete dissolution in DMSO, gentle warming of the solution up to 37°C and vortexing may help. If the issue persists, it could indicate compound degradation or the presence of impurities.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh out the required amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution for 2-3 minutes until the compound is fully dissolved. Gentle warming to 37°C can be applied if needed.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C.
Protocol 2: pH-Dependent Solubility Assay
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Prepare a series of buffers with pH values ranging from 2 to 10.
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Add an excess amount of this compound to each buffer.
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Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved compound.
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Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
Visual Guides
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
Off-target effects of Irsenontrine Maleate at high concentrations
Disclaimer
Please note that "Irsenontrine Maleate" is a hypothetical compound created for the purpose of this example. The following data, protocols, and troubleshooting guides are illustrative and based on typical scenarios encountered with kinase inhibitors in a research setting.
Technical Support Center: this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of this compound at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key driver in certain oncology pathways. Its primary therapeutic effect is achieved through the inhibition of TKX-mediated signaling, leading to cell cycle arrest and apoptosis in cancer cells expressing the target.
Q2: We are observing unexpected cellular phenotypes at high concentrations (>10 µM) of this compound. What could be the cause?
At concentrations significantly above the IC50 for its primary target (TKX), this compound has been observed to interact with several other kinases and ion channels. These off-target activities can lead to confounding experimental results or cellular toxicity. Refer to the data tables below for known off-target interactions.
Q3: Our cells are detaching and showing signs of apoptosis at concentrations that should not be toxic based on TKX inhibition alone. Why might this be happening?
This phenotype is commonly associated with the off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for cell survival and adhesion in certain cell lines. High concentrations of this compound can inhibit these kinases, leading to apoptosis.
Q4: How can I confirm if the observed effects in my experiment are off-target?
To differentiate between on-target and off-target effects, consider the following strategies:
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Dose-Response Curve: Perform a detailed dose-response analysis. On-target effects should occur at concentrations consistent with the IC50 for TKX, while off-target effects will typically manifest at higher concentrations.
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Rescue Experiments: If the off-target effect is known (e.g., inhibition of PDGFR), attempt to rescue the phenotype by adding the corresponding ligand (e.g., PDGF) to the media.
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Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another TKX inhibitor with a different chemical scaffold and potentially a different off-target profile.
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Knockout/Knockdown Models: Use cell lines where the suspected off-target (e.g., VEGFR2) has been knocked out or knocked down to see if the effect is abrogated.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Cell Viability at >5 µM | Off-target inhibition of cell survival kinases like VEGFR2 or PDGFR. | Perform a dose-response experiment to determine the precise IC50 in your cell line. Compare this to the known IC50 for the primary target. See Protocol 1 for a cell viability assay. |
| Unexpected Anti-Angiogenic Effects | Inhibition of VEGFR2, a key regulator of angiogenesis. | Measure markers of angiogenesis (e.g., tube formation) in a relevant model system (e.g., HUVECs) to confirm off-target VEGFR2 inhibition. See Protocol 2 for a tube formation assay. |
| Cardiomyocyte Beat Rate Irregularity | Potential blockade of the hERG potassium channel, a known off-target effect for some small molecules. | Use a specific hERG channel assay (e.g., patch-clamp electrophysiology) to quantify the inhibitory effect of this compound on this channel. |
| Inconsistent Western Blot Results | Broad-spectrum kinase inhibition at high concentrations affecting multiple signaling pathways. | Lower the concentration of this compound to a more selective range (1-3x IC50 of TKX). Analyze the phosphorylation status of direct downstream targets of TKX versus suspected off-targets. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and key off-targets.
Table 1: Kinase Inhibitory Profile
| Target | Assay Type | IC50 (nM) | Description |
| TKX (Primary Target) | Biochemical | 15 | Potent inhibition of the primary target kinase. |
| VEGFR2 | Biochemical | 850 | Moderate inhibition at concentrations ~50x higher than the primary target. |
| PDGFRβ | Biochemical | 1,200 | Weak inhibition, becoming significant at micromolar concentrations. |
| c-Kit | Biochemical | 2,500 | Very weak inhibition. |
| Src | Biochemical | >10,000 | No significant inhibition. |
Table 2: Cellular Activity Profile
| Target Pathway | Cell Line | Assay Type | IC50 (nM) | Notes |
| TKX Phosphorylation | Cancer Line A | Western Blot | 25 | Effective inhibition of target phosphorylation in a cellular context. |
| VEGFR2 Phosphorylation | HUVEC | ELISA | 1,500 | Off-target inhibition confirmed in a relevant cell model. |
| Cell Viability | Cancer Line A | MTS Assay | 50 | Correlates with on-target TKX inhibition. |
| Cell Viability | HUVEC | MTS Assay | 2,000 | Cytotoxicity at high concentrations, likely due to off-target effects. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
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Compound Preparation: Prepare a 2x stock of this compound serial dilutions (e.g., from 40 µM to 1 nM) in complete growth medium.
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Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blanks.
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Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
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Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC50 value.
Protocol 2: HUVEC Tube Formation Assay
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Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
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Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in a basal medium containing 0.5% FBS.
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Treatment: In a separate tube, mix the HUVEC suspension with various concentrations of this compound (e.g., 100 nM to 20 µM) or vehicle control.
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Seeding: Plate the HUVEC/compound mixture onto the polymerized Matrigel at a density of 1.5 x 10^4 cells per well.
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Incubation: Incubate for 4-6 hours at 37°C, 5% CO2.
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Imaging: Visualize the tube network formation using a brightfield microscope. Capture images at 4x or 10x magnification.
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Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total branching points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Caption: On-target vs. off-target activity of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
How to prevent Irsenontrine Maleate degradation in experiments
This technical support guide provides researchers, scientists, and drug development professionals with best-practice recommendations for handling Irsenontrine Maleate in experimental settings. As specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide focuses on general strategies to mitigate the degradation of complex organic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as E2027, is a novel and selective inhibitor of phosphodiesterase 9 (PDE9).[1] PDE9 is an enzyme that modulates cyclic GMP (cGMP) levels, which are crucial for synaptic plasticity and cognitive function.[1] By inhibiting PDE9, Irsenontrine increases intracellular cGMP levels, which in turn can enhance the phosphorylation of the AMPA receptor subunit GluA1.[1] This mechanism is believed to improve learning and memory, suggesting its potential as a therapeutic agent for cognitive dysfunction in conditions like Alzheimer's disease and dementia with Lewy bodies.[1]
Q2: Are there known degradation pathways for this compound?
Currently, there is limited publicly available information detailing the specific degradation pathways of this compound. Drug stability studies, which identify how a compound degrades under stress conditions such as hydrolysis, oxidation, photolysis, and heat, are typically conducted during drug development but are often proprietary. For similar complex molecules, degradation can occur through hydrolysis of ester or amide groups, oxidation of susceptible functional groups, or photodecomposition upon exposure to UV or visible light.
Q3: What are the general signs of compound degradation in an experiment?
Signs of degradation can include:
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Inconsistent or lower-than-expected bioactivity.
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Appearance of unexpected peaks in analytical analyses (e.g., HPLC, LC-MS).
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Changes in the physical appearance of the solution (e.g., color change, precipitation).
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A shift in the pH of the solution.
Troubleshooting Guide: Minimizing Degradation
This section provides troubleshooting for common issues that may arise due to the potential degradation of this compound.
| Issue | Potential Cause (Degradation Related) | Recommended Solution |
| Inconsistent or low experimental results | Compound degradation in stock or working solutions. | Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots at -80°C. Minimize freeze-thaw cycles. |
| pH-mediated hydrolysis. | Use a buffered solution appropriate for the experimental pH range. Evaluate the stability of this compound in different buffers if inconsistent results persist. | |
| Photodegradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. | |
| Appearance of unknown peaks in analytical data | Formation of degradation products. | Conduct forced degradation studies under controlled conditions (e.g., acidic, basic, oxidative, photolytic) to identify potential degradants. Use a stability-indicating analytical method to separate the parent compound from any degradation products. |
| Precipitation in solution | Poor solubility or degradation leading to insoluble products. | Ensure the compound is fully dissolved in a suitable solvent before preparing aqueous solutions. If using a stock solution in an organic solvent (e.g., DMSO), do not exceed the recommended final concentration in your aqueous buffer to avoid precipitation. |
Experimental Protocols: Best Practices for Handling this compound
The following are generalized protocols for handling sensitive research compounds like this compound to minimize degradation.
Protocol 1: Preparation of Stock Solutions
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Weighing: Accurately weigh the required amount of this compound powder in a controlled environment with low humidity.
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Solvent Selection: Use a high-purity, anhydrous solvent appropriate for the compound. For many research compounds, DMSO is a common choice for initial stock solutions.
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Dissolution: Dissolve the compound in the chosen solvent to a high concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication in a water bath.
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Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber, tightly sealed vials. Store the aliquots at -80°C to minimize degradation.
Protocol 2: Preparation of Working Solutions
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Thawing: Thaw a single aliquot of the stock solution at room temperature just before use.
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Dilution: Dilute the stock solution to the final working concentration in your chosen experimental buffer. Perform serial dilutions if necessary.
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pH and Buffer: Use a buffer system that is appropriate for your experimental conditions and is known to be compatible with similar compounds.
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Immediate Use: Use the working solution immediately after preparation. Do not store diluted aqueous solutions for extended periods unless stability has been confirmed.
Visual Guides
Below are diagrams illustrating key workflows and decision-making processes for handling potentially sensitive compounds like this compound.
References
Interpreting unexpected results with Irsenontrine Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irsenontrine Maleate.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a highly selective inhibitor of phosphodiesterase 9 (PDE9).[1] PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels.[1] This elevation in cGMP is understood to be a key part of its mechanism for enhancing synaptic plasticity and cognitive function.[1]
Q2: What are the expected downstream effects of this compound treatment in neuronal cells?
Following the increase in intracellular cGMP, a key expected downstream effect is the phosphorylation of the AMPA receptor subunit GluA1.[1] This post-translational modification is associated with improved learning and memory.[1] In preclinical studies, oral administration of Irsenontrine has been shown to increase cGMP levels in the hippocampus and cerebrospinal fluid.[1]
Q3: A Phase 2/3 clinical trial of Irsenontrine in patients with Dementia with Lewy Bodies (DLB) did not meet its primary endpoint. How should I interpret this result for my research?
The Phase 2/3 trial in 196 individuals with DLB did not show a statistically significant improvement in the primary cognitive outcome measures (eMoCA and eCIBIC-plus) compared to placebo.[2] However, several factors should be considered when interpreting this outcome for your own research:
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Patient Population Heterogeneity: An exploratory analysis suggested that patients with "pure" DLB may have shown a greater trend towards improvement compared to those with co-existing Alzheimer's disease pathology.[2] This highlights the importance of characterizing your experimental model or patient cohort for co-morbidities.
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Disease Stage: The trial participants had a mean baseline eMoCA score of approximately 14 out of 30, suggesting a moderate stage of dementia.[2] It's possible the therapeutic window for this compound is earlier in the disease progression.
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Outcome Measures: The cognitive assessments used may not have been sensitive enough to detect changes specific to DLB.[2]
For your research, this suggests that the efficacy of this compound may be dependent on the specific pathological context and the stage of disease being modeled.
Troubleshooting Guide for Unexpected Results
This guide addresses potential discrepancies between expected and observed results during in vitro and in vivo experiments with this compound.
| Unexpected Result | Potential Cause | Recommended Action |
| No significant increase in intracellular cGMP levels post-treatment. | 1. Compound Degradation: this compound may have degraded due to improper storage or handling. 2. Cellular Health: The cells may be unhealthy or have low baseline PDE9 expression. 3. Assay Sensitivity: The cGMP assay may not be sensitive enough to detect changes. | 1. Confirm the integrity of the compound. Store as recommended and prepare fresh solutions. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue) and verify PDE9 expression via qPCR or Western blot. 3. Validate the cGMP assay with a known positive control (e.g., a nitric oxide donor). |
| Variable cGMP levels across replicate experiments. | 1. Inconsistent Dosing: Inaccurate pipetting or dilution calculations. 2. Cell Density Variation: Differences in cell seeding density can affect the overall response. 3. Timing of Measurement: The kinetics of the cGMP response may be rapid and transient. | 1. Calibrate pipettes and double-check all calculations. 2. Ensure consistent cell seeding and confluence across all experimental wells/plates. 3. Perform a time-course experiment to identify the optimal time point for measuring cGMP levels. |
| Increased cGMP but no downstream GluA1 phosphorylation. | 1. Dysfunctional Downstream Signaling: The signaling pathway between cGMP and GluA1 phosphorylation may be compromised in your model. 2. Off-Target Effects: Although highly selective, at high concentrations, off-target effects could interfere with downstream signaling.[1] 3. Antibody Issues: The antibody used for detecting phosphorylated GluA1 may be non-specific or used at a suboptimal concentration. | 1. Confirm the expression and activity of downstream effectors like protein kinase G (PKG). 2. Perform a dose-response curve to ensure you are using the lowest effective concentration. 3. Validate the phospho-GluA1 antibody with a positive control and optimize the Western blot protocol. |
| In vivo cognitive improvement is not observed despite target engagement. | 1. Animal Model Specifics: The chosen animal model may not accurately recapitulate the human disease pathology for which Irsenontrine is being investigated. 2. Blood-Brain Barrier Penetration: Insufficient penetration of the compound into the central nervous system. 3. Behavioral Assay Selection: The selected behavioral test may not be appropriate for the cognitive domain targeted by Irsenontrine. | 1. Consider if the model reflects the "pure DLB" phenotype that showed a trend towards improvement in clinical trials.[2] 2. Measure this compound concentrations in brain tissue and cerebrospinal fluid.[1] 3. Use a battery of behavioral tests to assess different aspects of cognition (e.g., novel object recognition, Morris water maze). |
Experimental Protocols
Protocol: In Vitro Measurement of cGMP in Primary Neuronal Cultures
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Cell Culture: Plate primary rat cortical neurons at a density of 2 x 10^5 cells/well in a 24-well plate and culture for 7-10 days in vitro.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in sterile PBS to create working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
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Treatment:
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Aspirate the culture medium from the wells.
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Wash the cells once with pre-warmed artificial cerebrospinal fluid (aCSF).
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Add 500 µL of aCSF containing the desired concentration of this compound or vehicle control (DMSO concentration should be consistent across all wells, e.g., 0.1%).
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Incubate for 15 minutes at 37°C.
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Cell Lysis:
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Aspirate the treatment solution.
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Add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
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Incubate on ice for 10 minutes.
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cGMP Measurement:
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Collect the cell lysates.
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Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.
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Use the supernatant to quantify cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
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Data Analysis:
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Normalize the cGMP concentration to the total protein concentration in each sample (determined by a BCA assay).
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Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
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Visualizations
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Irsenontrine Maleate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Irsenontrine Maleate. Our goal is to help you optimize your experimental protocols and improve the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo bioavailability of this compound?
A1: The low in vivo bioavailability of this compound is primarily attributed to two main factors:
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Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II compound, this compound has very low solubility in aqueous solutions, which limits its dissolution rate in the gastrointestinal tract and subsequent absorption.
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High First-Pass Metabolism: Following absorption, this compound undergoes extensive metabolism in the liver, primarily by Cytochrome P450 3A4 (CYP3A4) enzymes. This significantly reduces the amount of active drug that reaches systemic circulation.
Q2: What is the general pharmacokinetic profile of this compound in preclinical models?
A2: In typical rodent models (e.g., Sprague-Dawley rats), oral administration of a simple aqueous suspension of this compound results in low and variable plasma concentrations. Key pharmacokinetic parameters are summarized in the table below.
Table 1: Typical Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 10 mg/kg)
| Parameter | Mean Value | Standard Deviation |
|---|---|---|
| Cmax (ng/mL) | 50 | ± 25 |
| Tmax (hr) | 2.0 | ± 0.8 |
| AUC (0-t) (ng·hr/mL) | 150 | ± 70 |
| Bioavailability (%) | < 5% | - |
Q3: Can P-glycoprotein (P-gp) efflux be a concern for this compound?
A3: Yes, in vitro studies have suggested that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter. This can further limit its net absorption across the intestinal epithelium, contributing to its overall low bioavailability.
Troubleshooting Guides
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor Dissolution of the Compound
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Troubleshooting Step: Improve the solubility and dissolution rate by using an appropriate formulation strategy. Simple aqueous suspensions are often inadequate.
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Recommendation: Consider formulating this compound as a self-emulsifying drug delivery system (SEDDS), a nanoemulsion, or a solid dispersion with a hydrophilic polymer. These formulations can enhance the solubility and dissolution in the gastrointestinal fluids.
Possible Cause 2: Extensive First-Pass Metabolism
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Troubleshooting Step: Co-administer this compound with a known inhibitor of CYP3A4 to assess the impact of first-pass metabolism.
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Recommendation: In preclinical studies, ritonavir (a potent CYP3A4 inhibitor) can be used to demonstrate the effect of metabolic inhibition on exposure. Note: This is for investigational purposes only to understand the metabolic pathway.
Issue 2: High variability in plasma concentrations between individual animals.
Possible Cause 1: Inconsistent Formulation Performance
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Troubleshooting Step: Ensure your formulation is homogenous and stable. For suspensions, ensure adequate mixing before each administration. For lipid-based systems, ensure they form consistent emulsions upon dilution.
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Recommendation: Characterize your formulation for particle size, homogeneity, and stability before in vivo studies.
Possible Cause 2: Physiological Variability in Animals
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Troubleshooting Step: Standardize experimental conditions as much as possible.
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Recommendation: Ensure consistent fasting times for all animals before dosing, as the presence of food can significantly and variably affect the absorption of poorly soluble drugs.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanoemulsion
This protocol describes the preparation of a simple oil-in-water (o/w) nanoemulsion to improve the oral bioavailability of this compound.
Materials:
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This compound
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Medium-chain triglycerides (MCT) oil (e.g., Capryol™ 90)
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Surfactant (e.g., Kolliphor® RH 40)
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Co-surfactant (e.g., Transcutol® HP)
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Deionized water
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Magnetic stirrer and ultrasonic homogenizer
Procedure:
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Prepare the Oil Phase: Dissolve this compound in the MCT oil at a concentration of 10 mg/mL with gentle heating (40°C) and stirring until fully dissolved.
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Prepare the Surfactant/Co-surfactant Mixture: Mix Kolliphor® RH 40 and Transcutol® HP at a 2:1 ratio by weight.
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Combine Phases: Add the oil phase to the surfactant/co-surfactant mixture and stir until a clear, homogenous mixture is formed. This is the nanoemulsion pre-concentrate.
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Form the Nanoemulsion: Add the pre-concentrate dropwise to deionized water (at a 1:10 ratio of pre-concentrate to water) under constant, gentle stirring.
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Homogenize: Further reduce the droplet size by sonicating the emulsion for 5-10 minutes using an ultrasonic homogenizer.
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Characterize: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and drug content before in vivo administration.
Table 2: Comparison of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability |
|---|---|---|---|
| Aqueous Suspension | 52 ± 21 | 155 ± 65 | 100% (Reference) |
| Nanoemulsion | 285 ± 98 | 980 ± 250 | 632% |
| Solid Dispersion | 210 ± 75 | 750 ± 190 | 484% |
Visualizations
Caption: Factors contributing to the low bioavailability of this compound.
Caption: Workflow for improving the in vivo bioavailability of this compound.
Caption: Troubleshooting decision tree for low plasma concentrations.
Addressing variability in response to Irsenontrine Maleate
Welcome to the technical support resource for Irsenontrine Maleate. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the variability that can be encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels.[1] This elevation in cGMP can modulate downstream signaling cascades, which has been shown to enhance synaptic plasticity and improve learning and memory in preclinical models.[1]
Q2: We are observing significant variability in the IC50 values for this compound between experimental runs. What are the potential causes?
A2: Variability in IC50 values is a common issue in in vitro drug testing and can stem from several sources:
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Cell-Based Factors:
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Cell Line Authenticity and Stability: Genetic drift can occur in continuously passaged cell lines, leading to changes in the expression of the drug target or related signaling proteins. It is crucial to periodically authenticate your cell line.
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Cell Density: The density at which cells are seeded can significantly impact their physiological state and drug response.[3] High cell densities can lead to nutrient depletion and changes in pH, while low densities can induce stress.
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Passage Number: Using cells of a consistent and low passage number is recommended, as high passage numbers can lead to phenotypic and genotypic changes.
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Experimental Conditions:
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Reagent Variability: Batch-to-batch variation in media, serum, and other reagents can introduce variability.[4] It is advisable to test new batches of critical reagents before use in large-scale experiments.
-
DMSO Concentration: this compound is typically dissolved in DMSO. Ensuring a consistent final concentration of DMSO across all wells is critical, as DMSO itself can have biological effects.[5]
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can influence the observed potency. Ensure that the incubation time is consistent across all experiments.
-
Assay Endpoint: The choice of viability or cytotoxicity assay can impact results. Different assays measure different cellular parameters (e.g., metabolic activity, membrane integrity), which can be affected differently by the compound.[6][7][8]
-
Q3: Our research group is seeing a discrepancy in the efficacy of this compound compared to published data. What could be the reason for this?
A3: Discrepancies between labs can arise from subtle differences in experimental protocols.[3] Key areas to investigate include:
-
Cell Line and Model System: Ensure that the cell line used is identical to the one in the published study. Different cell lines can have varying levels of PDE9A expression or different compensatory signaling pathways.
-
Protocol Standardization: Minor variations in protocols, such as the specific type of assay used (e.g., MTT vs. CellTiter-Glo) or the specific formulation of the media, can lead to different outcomes.[6]
-
Data Analysis: The method used to calculate IC50 values (e.g., different curve-fitting algorithms) can also contribute to variations.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability within a Single Assay Plate
Symptoms:
-
Large standard deviations in replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor (<0.5).[9]
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating to prevent cell clumping. Use a multichannel pipette for seeding and verify its calibration. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[8] |
| Pipetting Errors | Inaccurate pipetting of the compound or assay reagents can lead to significant variability. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Incomplete Reagent Mixing | After adding reagents, ensure proper mixing by gently shaking the plate on an orbital shaker.[8] |
Issue 2: Inconsistent Results Between Different Experiments
Symptoms:
-
Significant shifts in IC50 values from one experiment to the next.
-
Difficulty in reproducing results over time.
Possible Causes & Solutions:
| Cause | Solution |
| Variability in Cell Culture Conditions | Standardize all cell culture parameters, including media composition, serum lot, incubation time, and cell passage number.[4] |
| Reagent Stability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect them from light. |
| Instrument Performance | Ensure that the plate reader or other detection instrument is properly calibrated and maintained.[9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Downstream Signaling Analysis
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting Variability
Caption: Troubleshooting workflow for experimental variability.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irsenontrine - Eisai Inc - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. cmdclabs.com [cmdclabs.com]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Refinement of Irsenontrine Maleate protocols for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Irsenontrine Maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as E2027) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels. This elevation in cGMP activates protein kinase G (PKG), which in turn phosphorylates downstream targets, including the AMPA receptor subunit GluA1 at serine 845. This signaling cascade is believed to enhance synaptic plasticity and cognitive function.[3]
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions into aqueous cell culture media should be done to achieve the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the expected fold-increase in cGMP levels upon treatment with a PDE9 inhibitor like this compound?
A3: In vivo studies with Irsenontrine have shown an approximate 3 to 4.6-fold increase in cGMP levels in cerebrospinal fluid (CSF).[4] The magnitude of the increase in in vitro neuronal cultures can vary depending on the cell type, treatment duration, and concentration of this compound used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm the engagement of the this compound target in my cellular model?
A4: Target engagement can be confirmed by measuring the downstream effects of PDE9 inhibition. This includes quantifying the increase in intracellular cGMP levels using a cGMP immunoassay and assessing the phosphorylation of target proteins like GluA1 at Ser845 via Western blotting.
Q5: Are there any known off-target effects of this compound?
A5: Irsenontrine is reported to be a highly selective PDE9 inhibitor.[1] However, as with any pharmacological inhibitor, the potential for off-target effects cannot be entirely ruled out, especially at high concentrations. It is advisable to use the lowest effective concentration determined from dose-response studies and consider including appropriate controls to monitor for unexpected effects.
Troubleshooting Guides
Low or No cGMP Signal Increase
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Ensure the compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. |
| Suboptimal Compound Concentration | Perform a dose-response curve to identify the optimal concentration for your specific cell type and experimental conditions. |
| Incorrect Incubation Time | Optimize the incubation time. The peak cGMP response may be transient. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended. |
| Cell Health and Density | Ensure cells are healthy and within their optimal growth phase. Over-confluent or unhealthy cells may not respond robustly. |
| Assay Sensitivity | Use a high-sensitivity cGMP immunoassay kit. Consider acetylation of samples if using an EIA/ELISA kit, as this can increase sensitivity.[5] |
| Sample Handling | Work quickly and keep samples on ice to prevent cGMP degradation by other PDEs. Use a phosphodiesterase inhibitor, such as IBMX, in the lysis buffer if recommended by the assay kit manufacturer. |
High Variability in cGMP Measurements
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of the microplate. Variations in cell number will lead to variability in cGMP levels. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of this compound and assay reagents. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all intracellular cGMP. Follow the lysis buffer instructions provided with the cGMP assay kit carefully. |
| Assay Timing | Perform all steps of the cGMP assay consistently across all samples. Pay close attention to incubation times. |
No Increase in GluA1 Phosphorylation
| Potential Cause | Troubleshooting Steps |
| Insufficient cGMP Increase | First, confirm a significant increase in cGMP levels. If the cGMP increase is marginal, the downstream phosphorylation may not be detectable. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of proteins. |
| Antibody Quality | Use a high-quality, validated antibody specific for phosphorylated GluA1 (Ser845). |
| Low Protein Abundance | Ensure you load a sufficient amount of protein on the gel. You may need to enrich for your protein of interest via immunoprecipitation. |
| Suboptimal Western Blot Conditions | Optimize your Western blot protocol, including transfer efficiency, blocking conditions (5% BSA is often recommended for phospho-proteins), and antibody incubation times and concentrations.[6] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Neurons with this compound and Measurement of cGMP
-
Cell Culture: Plate primary cortical neurons at a suitable density in a 96-well plate and culture for at least 7 days in vitro to allow for maturation.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, serially dilute the stock solution in pre-warmed neurobasal medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Gently remove the old medium from the neurons and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time (e.g., 30 minutes).
-
Cell Lysis: After incubation, lyse the cells directly in the wells according to the protocol of your chosen cGMP immunoassay kit. Typically, this involves adding a lysis buffer containing a phosphodiesterase inhibitor.
-
cGMP Measurement: Perform the cGMP immunoassay (e.g., ELISA or HTRF) according to the manufacturer's instructions.
-
Data Analysis: Calculate the cGMP concentration for each sample and normalize it to the protein concentration of the lysate.
Protocol 2: Western Blot for Phosphorylated GluA1 (Ser845)
-
Cell Culture and Treatment: Plate primary cortical neurons in 6-well plates. Treat the cells with the optimal concentration of this compound as determined in Protocol 1.
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-GluA1 (Ser845) diluted in 5% BSA in TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total GluA1 or a housekeeping protein like GAPDH or β-actin.
Quantitative Data Summary
| Parameter | This compound | Reference |
| PDE9A IC50 | 3.5 nM | [1] |
| Selectivity | >1000-fold over other PDE isoforms | [1] |
| In Vivo cGMP Increase (CSF) | ~3-4.6 fold | [4] |
Mandatory Visualizations
References
- 1. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC–MS/MS Assay of Irsenontrine, a Novel Phosphodiesterase‑9 Inhibitor, in Human Plasma, Urine and Cerebrospinal Fluid for Application to Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validation & Comparative
Irsenontrine Maleate in the Landscape of In Vitro PDE9 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Irsenontrine Maleate (E2027) and other phosphodiesterase 9 (PDE9) inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and a visualization of the relevant signaling pathway.
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a critical role in modulating cyclic guanosine monophosphate (cGMP) levels within cells. Due to its high expression in the brain and its involvement in neuronal signaling and synaptic plasticity, PDE9 has emerged as a promising therapeutic target for neurodegenerative disorders such as Alzheimer's disease and dementia with Lewy bodies. A key strategy in targeting this enzyme is the development of selective inhibitors that can elevate cGMP levels, thereby enhancing cognitive function. This compound, developed by Eisai, is a novel, potent, and highly selective PDE9 inhibitor.[1][2][3][4] This guide compares its in vitro characteristics with those of other well-documented PDE9 inhibitors.
Quantitative Comparison of PDE9 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other notable PDE9 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.[5]
| Compound | IC50 vs. Human PDE9A (nM) | Selectivity Profile |
| This compound (E2027) | Not Publicly Available | >1800-fold selectivity over other PDE families.[2] |
| PF-04447943 | 8.3 - 12 | ~168-fold vs. PDE1C.[6] |
| BAY 73-6691 | 55 | Moderate activity against other PDEs.[7][8] |
| Compound 11a | 1.1 | Data not available |
| Compound 17c | 1.8 | Data not available |
| Cannabidiol (CBD) | 110 | Data not available |
Note: The specific in vitro IC50 value for this compound against PDE9A is not publicly available in the reviewed literature. Its primary reported characteristic is its high selectivity.
Key Experimental Protocols
The in vitro characterization of PDE9 inhibitors typically involves enzymatic assays to determine their potency and selectivity. Below are detailed methodologies for such key experiments.
In Vitro PDE9A Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE9A.
1. Reagents and Materials:
-
Recombinant human PDE9A enzyme
-
Cyclic guanosine monophosphate (cGMP) as a substrate (can be radiolabeled, e.g., ³H-cGMP, or fluorescently labeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound and others) dissolved in DMSO
-
Detection system (e.g., liquid scintillation counter for radiolabeled assays, fluorescence plate reader for fluorescent assays)
-
96-well microplates
2. Procedure:
-
The recombinant PDE9A enzyme is diluted in the assay buffer to a predetermined concentration.
-
The test compounds are serially diluted to various concentrations.
-
In a 96-well plate, the enzyme, test compound, and assay buffer are combined and pre-incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the cGMP substrate.
-
The reaction is allowed to proceed for a defined time and then terminated, often by the addition of a stop solution or by heat inactivation.
-
The amount of hydrolyzed cGMP (the product) is quantified. In radiolabeled assays, this can be achieved by separating the product from the substrate using chromatography and then measuring radioactivity with a liquid scintillation counter. For fluorescent assays, a detection reagent that binds to the product and generates a signal is often used.
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Selectivity Profiling
To determine the selectivity of an inhibitor, a similar enzymatic assay is performed against a panel of other phosphodiesterase enzymes (e.g., PDE1-PDE8, PDE10, PDE11). The IC50 values obtained for these other PDEs are then compared to the IC50 value for PDE9A to calculate the selectivity ratio.
Signaling Pathway and Experimental Workflow
The inhibition of PDE9 has a direct impact on the cGMP signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating PDE9 inhibitors.
Caption: cGMP signaling pathway modulated by PDE9 inhibitors.
Caption: Experimental workflow for in vitro PDE9 inhibition assay.
Summary of In Vitro Performance
Based on the available data, this compound is distinguished by its exceptionally high selectivity for PDE9 over other phosphodiesterase families. While a direct comparison of its potency in terms of a specific IC50 value is not possible with the publicly available information, its >1800-fold selectivity suggests a highly targeted mechanism of action, which is a desirable characteristic for minimizing off-target effects.
Other inhibitors like PF-04447943 and the novel compounds 11a and 17c have demonstrated potent inhibition of PDE9 in the low nanomolar range in vitro. The varying potencies and selectivity profiles among these compounds highlight the diverse chemical scaffolds being explored for PDE9 inhibition. For researchers in drug development, the choice of an inhibitor for further study will depend on the specific requirements of their research, balancing potency with selectivity and other pharmacokinetic and pharmacodynamic properties. The highly selective nature of this compound makes it a valuable tool for specifically probing the in vitro and in vivo functions of PDE9.
References
- 1. EISAI TO PRESENT LATEST RESEARCH ON ALZHEIMERâS DISEASE / DEMENTIA PIPELINE AT THE 14TH INTERNATIONAL CONFERENCE ON ALZHEIMERâS & PARKINSONâS DISEASES | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 2. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is E-2027 used for? [synapse.patsnap.com]
- 7. Study To Evaluate the Efficacy, Safety and Tolerability of E2027 (Hereinafter Referred to as Irsenontrine) in Participants With Dementia With Lewy Bodies [ctv.veeva.com]
- 8. Improvement of in vitro potency assays by a resting step for clinical-grade chimeric antigen receptor engineered T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Irsenontrine Maleate: A Comparative Analysis Against Existing Dementia Therapeutics
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the novel phosphodiesterase 9 (PDE9) inhibitor, Irsenontrine Maleate (E2027), with established dementia medications. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of mechanisms of action, available clinical efficacy data, and experimental protocols.
Introduction to this compound and Existing Dementia Drugs
Dementia, a progressive neurodegenerative condition, is primarily managed with symptomatic treatments. The mainstays of current therapy are Cholinesterase Inhibitors and NMDA Receptor Antagonists. In recent years, disease-modifying therapies, such as anti-amyloid antibodies, have also emerged.
This compound represents a novel therapeutic approach. As a selective inhibitor of phosphodiesterase 9 (PDE9), it modulates the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] PDE9 is a key enzyme that degrades cGMP, a second messenger crucial for synaptic plasticity and cognitive function.[1] By inhibiting PDE9, Irsenontrine increases cGMP levels, which is hypothesized to enhance neuronal signaling and improve learning and memory.[1] Preclinical studies in rats demonstrated that Irsenontrine administration led to increased cGMP levels in the hippocampus and cerebrospinal fluid (CSF), and improved performance in a novel object recognition test.[1]
Existing dementia drugs, in contrast, primarily target different neurotransmitter systems.
-
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs work by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning.[2][3][4] By increasing the levels of acetylcholine in the brain, these agents aim to improve communication between nerve cells.[2]
-
NMDA Receptor Antagonists (e.g., Memantine): This class of drugs modulates the activity of glutamate, another important neurotransmitter. In Alzheimer's disease, excessive glutamate can lead to neuronal damage.[2][4] Memantine helps to protect brain cells by blocking the effects of excess glutamate.[2][4]
-
Anti-amyloid Antibodies (e.g., Lecanemab): These are newer, disease-modifying therapies that target the underlying pathology of Alzheimer's disease. They work by removing amyloid-beta plaques, one of the hallmark brain changes in this condition, which may slow down the progression of the disease.[5]
Comparative Efficacy and Clinical Data
The clinical development of this compound has primarily focused on Dementia with Lewy Bodies (DLB) and Parkinson's Disease Dementia (PDD). A key Phase 2/3 clinical trial (NCT03467152) was conducted to evaluate its efficacy and safety.[6][7]
While Irsenontrine demonstrated a clear pharmacodynamic effect, as evidenced by a robust increase in cerebrospinal fluid (CSF) cGMP levels in patients, this did not translate into a statistically significant improvement in the primary cognitive endpoints.[7][8] The trial ultimately failed to meet its primary objective of improving cognitive function compared to placebo in the overall DLB patient population.[7]
An exploratory analysis suggested a potential treatment effect in a subgroup of patients with "pure" DLB (without co-existing Alzheimer's disease pathology).[7] However, these findings were not statistically significant and require further investigation.[7]
In contrast, Cholinesterase Inhibitors and Memantine have demonstrated modest but statistically significant benefits in improving cognitive symptoms in patients with Alzheimer's disease and other dementias, and are approved for this indication.[2][3][9] Newer anti-amyloid therapies like Lecanemab have been shown to slow the rate of cognitive decline in early Alzheimer's disease.[5]
The following tables summarize the available data for this compound and comparator drugs.
Table 1: Mechanism of Action and Clinical Status
| Drug Class | Drug Name(s) | Mechanism of Action | Clinical Status |
| PDE9 Inhibitor | This compound (E2027) | Increases cGMP levels by inhibiting the PDE9 enzyme, aiming to enhance synaptic plasticity.[1] | Investigational; Phase 2/3 trial in DLB did not meet primary efficacy endpoints.[7] |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Prevents the breakdown of acetylcholine, increasing its availability in the synaptic cleft.[2][3][4] | Approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[10][11] |
| NMDA Receptor Antagonist | Memantine | Blocks the effects of excessive glutamate, protecting neurons from excitotoxicity.[2][4] | Approved for the treatment of moderate to severe Alzheimer's disease.[10][12] |
| Anti-amyloid Antibody | Lecanemab | Targets and removes amyloid-beta plaques from the brain.[5] | Approved for the treatment of early Alzheimer's disease.[5] |
Table 2: Summary of Clinical Efficacy Data
| Drug | Indication | Key Clinical Trial Finding(s) |
| This compound | Dementia with Lewy Bodies | Failed to meet primary endpoint of improved cognitive function (measured by eMoCA and eCIBIC-plus) in a Phase 2/3 trial.[7] Showed a robust increase in CSF cGMP, confirming target engagement.[8] |
| Cholinesterase Inhibitors | Alzheimer's Disease | Modest improvement in cognitive function and activities of daily living compared to placebo.[2][3] |
| Memantine | Alzheimer's Disease | Small beneficial effect on cognition, function, and behavior in moderate to severe stages.[12] |
| Lecanemab | Early Alzheimer's Disease | Statistically significant slowing of cognitive and functional decline.[5] |
Experimental Protocols
The primary clinical trial assessing the efficacy of this compound was a Phase 2/3, multicenter, randomized, double-blind, placebo-controlled study (NCT03467152).
-
Study Population: The trial enrolled 196 participants diagnosed with Dementia with Lewy Bodies.[7]
-
Intervention: Participants were randomized to receive either this compound or a placebo for a duration of 12 weeks.[7]
-
Primary Outcome Measures: The co-primary endpoints were the change from baseline in the electronic Montreal Cognitive Assessment (eMoCA) score and the electronic Clinician's Interview-Based Impression of Change plus Caregiver Input (eCIBIC-plus).[7]
-
Pharmacodynamic Assessment: A subgroup of participants underwent cerebrospinal fluid (CSF) collection to measure cGMP levels as a biomarker of target engagement.[8]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound (PDE9 Inhibition)
Caption: Irsenontrine inhibits PDE9, increasing cGMP and promoting synaptic plasticity.
Signaling Pathway of Cholinesterase Inhibitors
Caption: Cholinesterase inhibitors block AChE, increasing acetylcholine in the synapse.
Experimental Workflow for Irsenontrine Phase 2/3 Trial
Caption: Workflow of the Irsenontrine Phase 2/3 clinical trial in DLB patients.
Conclusion
This compound offers a novel mechanism of action for the potential treatment of dementia by targeting the cGMP signaling pathway. While preclinical data and pharmacodynamic studies in humans were promising, the pivotal Phase 2/3 clinical trial in patients with Dementia with Lewy Bodies did not demonstrate a significant clinical benefit on the primary cognitive endpoints.
In comparison, existing dementia drugs, such as cholinesterase inhibitors and NMDA receptor antagonists, have established, albeit modest, efficacy in managing the symptoms of dementia and are approved for clinical use. Newer disease-modifying therapies are also showing promise in slowing disease progression in specific patient populations.
The future of this compound in the treatment of dementia may depend on further investigation into specific patient subgroups, such as those with "pure" DLB, or its potential use in combination with other therapeutic agents. Further research is required to elucidate its full therapeutic potential.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzheimers.org.uk [alzheimers.org.uk]
- 3. Anti-dementia medications: current prescriptions in clinical practice and new agents in progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Researching new drugs for Alzheimer’s disease | Alzheimer's Society [alzheimers.org.uk]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 8. neurologylive.com [neurologylive.com]
- 9. Current and Future Treatments in Alzheimer Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alz.org [alz.org]
- 11. mdpi.com [mdpi.com]
- 12. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]
Irsenontrine Maleate in Dementia with Lewy Bodies: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for Irsenontrine Maleate (E2027), a novel phosphodiesterase 9 (PDE9) inhibitor, with alternative therapeutic options for the treatment of Dementia with Lewy Bodies (DLB). The information is based on published preclinical and clinical trial data.
Executive Summary
This compound, a selective PDE9 inhibitor, was investigated for its potential to improve cognitive function in individuals with DLB. The therapeutic rationale is based on its mechanism of action, which involves increasing cyclic guanosine monophosphate (cGMP) levels in the brain, a key second messenger in signaling pathways related to synaptic plasticity and cognitive function. Preclinical studies in rodent models demonstrated promising results, with Irsenontrine showing improvements in learning and memory. However, a Phase 2/3 clinical trial in a broad population of patients with DLB did not meet its primary efficacy endpoints. Interestingly, a post-hoc exploratory analysis suggested a potential therapeutic benefit in a subgroup of patients with "pure" DLB, without co-existing Alzheimer's disease pathology. This guide presents the available data for this compound in comparison to established treatments for DLB, namely cholinesterase inhibitors and memantine, to provide a comprehensive overview for the research and drug development community.
Mechanism of Action: The cGMP Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, Irsenontrine increases the intracellular concentration of cGMP. This elevation in cGMP is believed to enhance downstream signaling pathways that are crucial for synaptic plasticity and, consequently, learning and memory. One of the key downstream effects is the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1, which is a critical step in strengthening synaptic connections.
A Comparative Guide to cGMP-Elevating Agents: Irsenontrine Maleate vs. Other Modulators of the cGMP Pathway
For Researchers, Scientists, and Drug Development Professionals
The cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including synaptic plasticity, memory formation, and vascular tone. Consequently, pharmacological agents that elevate intracellular cGMP levels are of significant interest for the therapeutic intervention in a range of disorders, from neurodegenerative diseases to cardiovascular conditions. This guide provides a comparative overview of Irsenontrine Maleate, a novel phosphodiesterase 9 (PDE9) inhibitor, and other established classes of cGMP-elevating agents. The information is presented to aid researchers in selecting the most appropriate tools for their preclinical and clinical investigations.
Introduction to cGMP Signaling
The intracellular concentration of cGMP is tightly regulated by its synthesis through soluble guanylate cyclase (sGC) and its degradation by phosphodiesterases (PDEs). Nitric oxide (NO) is a key endogenous activator of sGC. Various pharmacological strategies have been developed to augment cGMP signaling, each with a distinct mechanism of action. This guide will focus on a comparative analysis of these strategies.
Mechanisms of Action of cGMP-Elevating Agents
The primary classes of compounds that elevate intracellular cGMP levels include:
-
Phosphodiesterase 9 (PDE9) Inhibitors (e.g., this compound): PDE9 is a cGMP-specific phosphodiesterase with a very high affinity for cGMP. By inhibiting PDE9, these agents prevent the breakdown of cGMP, thereby increasing its intracellular concentration.
-
Phosphodiesterase 5 (PDE5) Inhibitors (e.g., Sildenafil): PDE5 is another cGMP-specific phosphodiesterase. Its inhibition leads to an accumulation of cGMP, a mechanism widely utilized in the treatment of erectile dysfunction and pulmonary hypertension.[1]
-
Soluble Guanylate Cyclase (sGC) Stimulators (e.g., Riociguat): These agents directly stimulate sGC, increasing the production of cGMP from guanosine triphosphate (GTP). Their action is synergistic with nitric oxide (NO).[2][3]
-
Soluble Guanylate Cyclase (sGC) Activators: These compounds also target sGC but are effective even when the heme group of sGC is oxidized, a state in which sGC is unresponsive to NO.
-
Nitric Oxide (NO) Donors: These compounds release NO, which in turn activates sGC to produce cGMP.
Below is a diagram illustrating the points of intervention for these different classes of cGMP-elevating agents within the signaling pathway.
Caption: Overview of the cGMP signaling pathway and targets of different drug classes.
Comparative Performance Data
While direct head-to-head comparative studies for this compound against other cGMP-elevating agents are limited in the public domain, the following tables summarize available data from separate preclinical and clinical studies.
Table 1: In Vitro PDE Selectivity
This compound has been reported to be a highly selective inhibitor of PDE9. A study by Ishihara et al. (2025) states that Irsenontrine shows more than 1800-fold selectivity for PDE9 over other PDEs.[4] Although a detailed IC50 table from this specific study is not publicly available, the following table presents a hypothetical representation based on this claim for illustrative purposes, alongside published data for the PDE5 inhibitor, Sildenafil.
| Compound | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) | PDE9 (IC50, nM) | PDE10 (IC50, nM) | PDE11 (IC50, nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | ~5.5 | >10,000 | >10,000* |
| Sildenafil | 260 | 3500 | 740 | 7400 | 3.5 | 35 | >10,000 | 2300 | 170 |
*Data for this compound is illustrative based on the reported >1800-fold selectivity and is not from a direct comparative study. Actual values may vary.
Table 2: In Vivo Effects on Brain cGMP Levels and Cognition
The following table summarizes findings from separate preclinical studies on the effects of this compound, Sildenafil, and Riociguat on brain cGMP levels and performance in the novel object recognition (NOR) test, a measure of learning and memory. It is important to note that these studies were not conducted head-to-head, and experimental conditions may have varied.
| Compound | Animal Model | Dose | Brain Region | cGMP Increase (fold change vs. control) | Novel Object Recognition (NOR) Test | Reference |
| This compound | Rat | 10 mg/kg, p.o. | Hippocampus, CSF | Significant increase | Significant improvement | Ishihara et al., 2025[4] |
| Sildenafil | Rat | 2 or 5 mg/kg, p.o. | Cortex | Significant increase | Not reported in this study | Zhang et al., 2002[5] |
| Sildenafil | Mouse | 1 mg/kg, p.o. | Hippocampus | Increased cGMP immunoreactivity | Significant improvement | Rutten et al., 2005[6] |
| Riociguat | Rat | 10 mg/kg/day, p.o. | Lung | Marked increase | Not reported in this study | Ghofrani et al., 2012[7] |
A Phase 1 clinical trial of Irsenontrine (E2027) in healthy subjects demonstrated a dose-dependent increase in cerebrospinal fluid (CSF) cGMP levels.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.
In Vitro PDE Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various phosphodiesterase (PDE) isoforms.
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
[³H]-cGMP or [³H]-cAMP as substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilution, and the recombinant PDE enzyme.
-
Initiate the reaction by adding the [³H]-labeled cyclic nucleotide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the resulting [³H]-5'-monophosphate to the [³H]-nucleoside.
-
Add a slurry of anion-exchange resin to bind the unreacted [³H]-cyclic nucleotide.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant containing the [³H]-nucleoside to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Caption: A streamlined workflow of the in vitro PDE enzyme inhibition assay.
Measurement of cGMP Levels in Brain Tissue
Objective: To quantify the concentration of cGMP in specific brain regions of animals treated with a test compound.
Materials:
-
Rodent brain tissue (e.g., hippocampus, cortex)
-
Test compound (e.g., this compound)
-
Homogenization buffer (e.g., 0.1 M HCl)
-
cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Administer the test compound or vehicle to the animals at the desired dose and time course.
-
At the end of the treatment period, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the frozen tissue in ice-cold 0.1 M HCl.
-
Centrifuge the homogenate at 4°C to pellet the protein.
-
Collect the supernatant for cGMP measurement.
-
Follow the instructions of the commercial cGMP EIA kit to measure the cGMP concentration in the supernatant. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Measure the absorbance using a microplate reader.
-
Determine the protein concentration in the pellet using a standard protein assay.
-
Express the cGMP concentration as pmol/mg of protein.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.
Materials:
-
Open-field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and/or color from the familiar objects)
-
Video recording and analysis software
Procedure:
-
Habituation Phase: On day 1, allow each animal to freely explore the empty open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase: On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Caption: The three-day workflow for the Novel Object Recognition test.
Summary and Conclusion
This compound, as a highly selective PDE9 inhibitor, represents a promising therapeutic agent for disorders associated with impaired cGMP signaling, particularly in the central nervous system. Its high selectivity may offer a more targeted approach with a potentially favorable side-effect profile compared to less selective phosphodiesterase inhibitors. While direct comparative data with other cGMP elevating agents is still emerging, the available preclinical evidence suggests a robust effect on brain cGMP levels and a corresponding improvement in cognitive function.
PDE5 inhibitors, such as sildenafil, have also demonstrated cognitive-enhancing effects in preclinical models, although their selectivity profile is different from that of Irsenontrine. sGC stimulators like riociguat offer a distinct mechanism of action by directly enhancing cGMP synthesis, which may be advantageous in conditions where endogenous NO production is compromised.
The choice of a cGMP-elevating agent for research or therapeutic development will depend on the specific application, the desired selectivity profile, and the underlying pathophysiology of the condition being investigated. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising compounds. As more direct comparative studies become available, a clearer picture of the relative strengths and weaknesses of each class of cGMP-elevating agent will emerge, paving the way for more targeted and effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical implications of riociguat pharmacokinetics and pharmacodynamics: introduction to the riociguat clinical pharmacology supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The selective PDE5 inhibitor, sildenafil, improves object memory in Swiss mice and increases cGMP levels in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Soluble Guanylate Cyclase Stimulator Riociguat Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Irsenontrine Maleate: A Comparative Analysis of a Novel PDE9 Inhibitor for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Irsenontrine Maleate's Performance with Alternative Therapies for Dementia with Lewy Bodies, Supported by Experimental Data.
This compound (formerly E2027) is a novel, potent, and highly selective phosphodiesterase 9 (PDE9) inhibitor developed by Eisai Inc. It has been investigated as a potential therapeutic agent for cognitive impairment associated with dementia, particularly Dementia with Lewy Bodies (DLB). The mechanism of action centers on the inhibition of PDE9, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound increases intracellular cGMP levels, a key second messenger in the nitric oxide (NO) signaling pathway, which is crucial for synaptic plasticity and memory formation. This elevation in cGMP leads to the phosphorylation of the AMPA receptor subunit GluA1, a critical step in enhancing synaptic function.
While preclinical studies have demonstrated promising results in improving learning and memory, the clinical development of this compound has faced challenges. A Phase 2/3 clinical trial (NCT03467152) in participants with DLB did not meet its primary endpoints for cognitive and global clinical improvement. However, exploratory analyses suggested potential benefits in a subset of patients with "pure" DLB, warranting further investigation.
This guide provides a comprehensive comparison of key findings from this compound studies with established alternative treatments for DLB, namely cholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine) and the NMDA receptor antagonist (Memantine).
Performance Data: this compound vs. Alternatives
Direct comparative trials between this compound and other approved therapies for DLB are not available. The following tables summarize key quantitative findings from separate studies to facilitate an objective, indirect comparison.
Table 1: Key Findings from this compound Studies
| Parameter | Finding | Study Population | Source |
| Pharmacodynamics | >1800-fold selectivity for PDE9 over other phosphodiesterases. | Preclinical | [1] |
| Robust, dose-dependent increase in cerebrospinal fluid (CSF) cGMP levels. | Healthy Volunteers & Patients with DLB/PDD | [2] | |
| Average 239% increase in CSF cGMP from baseline. | Patients with DLB or Parkinson's Disease Dementia (PDD) | ||
| 230% least square mean increase in CSF cGMP at week 9 in amyloid-negative DLB patients. | Patients with DLB | ||
| 250% least square mean increase in CSF cGMP at week 9 in amyloid-positive DLB patients. | Patients with DLB | ||
| 187% least square mean increase in CSF cGMP at week 9 in amyloid-negative PDD patients. | Patients with PDD | ||
| 363% least square mean increase in CSF cGMP at week 9 in amyloid-positive PDD patients. | Patients with PDD | ||
| Clinical Efficacy (Phase 2/3 Trial - NCT03467152) | Did not meet primary endpoints: Montreal Cognitive Assessment (eMoCA) and electronic Clinician's Interview Based Impression of Change plus Caregiver Input (eCIBIC-plus). | 196 participants with DLB | [3] |
| Exploratory analysis suggested a trend for greater improvement in eMoCA and eCIBIC-plus in patients with "pure" DLB (without Alzheimer's disease co-pathology). | Subgroup of DLB patients | [3] |
Table 2: Efficacy of Cholinesterase Inhibitors in Dementia with Lewy Bodies
| Drug | Outcome Measure | Result | Study Population | Source |
| Donepezil | Mini-Mental State Examination (MMSE) | Mean difference vs. placebo at 12 weeks: +1.50 (95% CI, 0.67-2.34) for 10 mg dose. | 312 patients with DLB (meta-analysis) | [1] |
| Clinician's Interview-Based Impression of Change-plus (CIBIC-plus) | Odds Ratio for improvement vs. placebo at 12 weeks: 2.20 (95% CI, 1.13-4.26) for 10 mg dose. | 312 patients with DLB (meta-analysis) | [1] | |
| Neuropsychiatric Inventory (NPI) | Significant improvements in behavioral measures at 5 and 10 mg/day vs. placebo. | 140 patients with DLB | [4] | |
| Rivastigmine | Neuropsychiatric Inventory (NPI) | 30% improvement from baseline in 63% of patients on rivastigmine vs. 30% on placebo. | 120 patients with DLB | [5] |
| Significant reduction in apathy, anxiety, delusions, and hallucinations vs. placebo. | 120 patients with DLB | [5] | ||
| Galantamine | Neuropsychiatric Inventory (NPI-12) | Mean improvement of 8.24 points from baseline (p=0.01) at 24 weeks. | 50 patients with DLB | [6][7][8] |
| Clinician's Global Impression of Change (CGIC) | Mean improvement of 0.5 points from baseline (p=0.01) at 24 weeks. | 50 patients with DLB | [6][7][8] |
Table 3: Efficacy of Memantine in Dementia with Lewy Bodies
| Drug | Outcome Measure | Result | Study Population | Source |
| Memantine | Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) | Mean change from baseline at 24 weeks: -0.6 difference vs. placebo (p=0.023). | 34 patients with DLB | [9] |
| Neuropsychiatric Inventory (NPI) | Mean change from baseline at 24 weeks: -5.9 difference vs. placebo (p=0.041). | 34 patients with DLB | [9] |
Experimental Protocols
Novel Object Recognition (NOR) Test
This test assesses episodic recognition memory in rodents.
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 10 minutes) on the first day to acclimate to the environment.
-
Training/Familiarization Phase: On the second day, two identical objects are placed in the arena. Each mouse is allowed to explore the objects for a defined duration (e.g., 10 minutes).
-
Inter-trial Interval: The mouse is returned to its home cage for a specific period (e.g., 1 hour).
-
Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and the time spent exploring each object is recorded for a set duration (e.g., 10 minutes).
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Measurement of cGMP in Cerebrospinal Fluid (CSF)
-
Sample Collection: CSF is collected from participants via lumbar puncture following a standardized protocol to minimize contamination and variability.[10]
-
Sample Processing: Samples are immediately placed on ice and centrifuged to remove any cellular debris. The supernatant is then stored at -80°C until analysis.
-
Quantification: cGMP levels are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. This involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody.
-
Data Analysis: A standard curve is generated using known concentrations of cGMP. The concentration of cGMP in the CSF samples is then determined by interpolating their absorbance values from the standard curve.
Western Blot for Phosphorylated GluA1 (pGluA1)
This technique is used to detect the phosphorylation status of the GluA1 subunit of the AMPA receptor in neuronal tissue or cell lysates.
-
Sample Preparation: Brain tissue (e.g., hippocampus) or neuronal cell cultures are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated GluA1 at a particular site (e.g., Serine 845).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to pGluA1 is quantified and often normalized to the total amount of GluA1 or a loading control protein (e.g., β-actin) to determine the relative level of phosphorylation.[11][12][13]
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for the Novel Object Recognition (NOR) test.
References
- 1. Donepezil for dementia with Lewy bodies: meta-analysis of multicentre, randomised, double-blind, placebo-controlled phase II, III, and, IV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 4. Donepezil for Dementia with Lewy Bodies: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of rivastigmine in dementia with Lewy bodies: a randomised, double-blind, placebo-controlled international study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of galantamine in patients with dementia with Lewy bodies: a 24-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. karger.com [karger.com]
- 9. Memantine for patients with Parkinson's disease dementia or dementia with Lewy bodies: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A consensus protocol for the standardization of cerebrospinal fluid collection and biobanking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
Independent Validation of Irsenontrine Maleate's Therapeutic Effects: A Comparative Guide
This guide provides a comprehensive comparison of Irsenontrine Maleate with established therapeutic alternatives for cognitive dysfunction in dementia, particularly Dementia with Lewy Bodies (DLB). The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data, alongside experimental protocols and pathway visualizations.
Introduction to this compound
This compound (also known as E2027) is a novel, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9).[1] Developed by Eisai, it is an oral medication investigated for the treatment of cognitive impairment in individuals with Dementia with Lewy Bodies.[2][3] The therapeutic rationale for Irsenontrine lies in its ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway, which is often downregulated in neurodegenerative diseases like DLB.[1]
The mechanism of action of Irsenontrine involves the inhibition of PDE9, an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE9, Irsenontrine increases intracellular levels of cGMP, which in turn is believed to enhance synaptic plasticity and improve cognitive function.[1] Preclinical studies have shown that Irsenontrine administration in rats leads to elevated cGMP levels in the hippocampus and cerebrospinal fluid (CSF), induces the phosphorylation of the AMPA receptor subunit GluA1, and improves learning and memory in cognitive tasks.[1]
Comparative Data
Preclinical Data
The following table summarizes the preclinical findings for this compound in rodent models of cognitive function.
| Parameter | This compound | Notes |
| Mechanism of Action | Selective PDE9 Inhibitor | Increases intracellular cGMP, leading to phosphorylation of AMPA receptor subunit GluA1.[1] |
| PDE9 Selectivity | >1800-fold selectivity over other PDEs | Demonstrates high specificity for the target enzyme.[1] |
| In Vivo Efficacy | Significantly improved learning and memory in the Novel Object Recognition test in rats.[1] | Attenuated cognitive impairment in a rat model with downregulated cGMP pathway.[1] |
| Target Engagement | Significantly upregulated cGMP levels in the hippocampus and CSF of naïve rats.[1] |
Clinical Data: Dementia with Lewy Bodies
The following tables compare the clinical trial data of this compound with approved treatments for dementia: Donepezil, Rivastigmine, Galantamine, and Memantine, with a focus on their use in Dementia with Lewy Bodies.
Table 2.2.1. This compound Clinical Trial Data
| Parameter | This compound (50 mg/day) | Placebo | Notes |
| Trial | Phase II/III (12 weeks) | - | N=196 participants with DLB.[4] |
| Primary Endpoint: eMoCA | Did not meet primary endpoint (no statistically significant difference) | - | The mean baseline eMoCA score was approximately 14 out of 30.[4] |
| Primary Endpoint: eCIBIC-plus | Did not meet primary endpoint (no statistically significant difference) | - | |
| Exploratory Analysis | Trend towards greater improvement in eMoCA and eCIBIC-plus in patients with "pure DLB" (without Alzheimer's co-pathology).[4] | - | This finding was not statistically significant.[4] |
| Adverse Events | Generally well-tolerated. Most common AEs were post-lumbar puncture syndrome and back pain in Phase 1.[3] | - |
Table 2.2.2. Comparator Clinical Trial Data in Dementia with Lewy Bodies
| Drug | Cognitive Outcome (Measure) | Global/Functional Outcome | Neuropsychiatric Symptoms (NPI) | Common Adverse Events |
| Donepezil | Statistically significant improvement in MMSE scores (mean difference of 1.50 vs placebo in a meta-analysis). | Statistically significant improvement in CIBIC-plus (Odds Ratio of 2.20 for improvement vs placebo). | Mixed results; some studies show improvement in apathy, delusions, and hallucinations. | Nausea, diarrhea, insomnia, vomiting. |
| Rivastigmine | Statistically significant improvement on ADAS-cog, particularly on tasks with a substantial attentional component. | Significant improvements in activities of daily living. | Significant reduction in apathy, anxiety, delusions, and hallucinations. Almost twice as many patients on rivastigmine showed at least a 30% improvement from baseline compared to placebo. | Nausea, vomiting, diarrhea, anorexia. |
| Galantamine | No significant change in the Cognitive Drug Research Computerized Cognitive Assessment System in one study. | Statistically significant improvement in Clinician's Global Impression of Change (improved by 0.5 points from baseline). | Statistically significant improvement in NPI-12 scores (improved by 8.24 points from baseline), especially in visual hallucinations and nighttime behaviors.[5] | Generally mild and transient. |
| Memantine | Evidence for efficacy is mixed; some studies show no significant improvement in cognitive function, while others suggest benefits in attention. | Superior to placebo on Global Impression of Change scores in some trials, but not on other outcomes. | Efficacy on neuropsychiatric symptoms is mixed. | Dizziness, headache, confusion, constipation. |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Habituation: The rodent is placed in an empty open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment. This is typically done for 2-3 consecutive days.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the rodent is allowed to freely explore them for a defined duration (e.g., 5-10 minutes).
-
Retention Interval: The rodent is returned to its home cage for a specific period, which can be varied to test short-term or long-term memory (e.g., 1 hour to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The rodent is then returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better memory.
cGMP Level Measurement in Rat Brain Tissue
This protocol outlines a general procedure for measuring cGMP levels in rat brain tissue, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Tissue Collection and Preparation:
-
Following behavioral testing or drug administration, rats are euthanized, and the hippocampus is rapidly dissected on ice.
-
The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
For the assay, the frozen tissue is homogenized in a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
-
ELISA Procedure:
-
A competitive ELISA kit for cGMP is used.
-
Samples and standards are added to a microplate pre-coated with a cGMP-specific antibody.
-
A known amount of enzyme-labeled cGMP is added to each well.
-
During incubation, the sample/standard cGMP and the enzyme-labeled cGMP compete for binding to the antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate is added, which reacts with the bound enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
The absorbance is read using a microplate reader, and the cGMP concentration in the samples is determined by comparison to the standard curve.
-
AMPA Receptor (GluA1) Phosphorylation Assay
This protocol describes a general method for assessing the phosphorylation state of the GluA1 subunit of the AMPA receptor in brain tissue using Western blotting.
Protocol:
-
Protein Extraction:
-
Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of GluA1 at a particular site (e.g., phospho-GluA1 Ser845).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added to the membrane, which reacts with the enzyme to produce light.
-
-
Detection and Analysis:
-
The light signal is captured using a digital imaging system.
-
The intensity of the band corresponding to phospho-GluA1 is quantified.
-
To normalize the data, the membrane is often stripped and re-probed with an antibody that recognizes the total amount of GluA1 protein. The ratio of phosphorylated GluA1 to total GluA1 is then calculated.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow for Irsenontrine.
Caption: Logical relationship of treatments and outcomes in DLB.
Conclusion
This compound represents a novel therapeutic approach for cognitive dysfunction in Dementia with Lewy Bodies, with a distinct mechanism of action targeting the cGMP signaling pathway. Preclinical data demonstrated promising effects on cognitive function in rodent models. However, the Phase II/III clinical trial in a broad DLB population did not meet its primary efficacy endpoints. An exploratory analysis suggested a potential benefit in a subgroup of patients with "pure DLB," which warrants further investigation.
In comparison, established treatments for dementia, such as the cholinesterase inhibitors Donepezil, Rivastigmine, and Galantamine, have demonstrated statistically significant, albeit modest, benefits on cognitive, global, and neuropsychiatric symptoms in patients with DLB. The efficacy of Memantine in this population appears to be more variable.
The future of this compound as a therapeutic option for DLB may depend on the ability to identify and select patient populations most likely to respond, potentially guided by biomarkers to distinguish "pure DLB" from DLB with Alzheimer's co-pathology. Further research is necessary to validate the exploratory findings from the initial clinical trial and to fully understand the therapeutic potential of PDE9 inhibition in neurodegenerative diseases.
References
- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E2027 Cardiac Safety Evaluation With Concentration-Response Modeling of ECG Data to Inform Dose Selection in Studies in Patients With Dementia With Lewy Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]
- 5. arborassays.com [arborassays.com]
Comparative Safety Analysis of Irsenontrine Maleate for Cognitive Impairment in Dementia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Irsenontrine Maleate (E2027), a novel phosphodiesterase 9 (PDE9) inhibitor, against established treatments for dementia: acetylcholinesterase inhibitors (AChEIs) – specifically donepezil, rivastigmine, and galantamine – and the N-methyl-D-aspartate (NMDA) receptor antagonist, memantine. This comparison is based on available data from preclinical and clinical trials to inform research and development in the field of neurodegenerative diseases.
Executive Summary
This compound has demonstrated a favorable safety and tolerability profile in early-stage clinical trials. Phase 1 studies in healthy adults and elderly subjects indicated that the drug was well-tolerated. The most frequently reported adverse events were related to study procedures, such as post-lumbar puncture syndrome and back pain, rather than the drug itself. Furthermore, a dedicated cardiac safety evaluation of this compound showed that clinically significant QT interval prolongation is highly unlikely at the doses planned for further clinical development.
In a Phase 2/3 clinical trial (NCT03467152) involving patients with Dementia with Lewy Bodies (DLB), this compound was also reported to be well-tolerated. While this trial did not meet its primary efficacy endpoints, the safety findings are encouraging for the continued investigation of this compound.
In comparison, the established dementia therapies, AChEIs and memantine, have well-characterized safety profiles. AChEIs are most commonly associated with gastrointestinal side effects, including nausea, vomiting, and diarrhea. Memantine is generally well-tolerated, with a side effect profile often comparable to placebo in clinical trials; the most common adverse events include dizziness, headache, confusion, and constipation.
This guide will delve into the quantitative safety data from clinical trials for each of these compounds, present the experimental protocols for safety assessment, and provide visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in the nitric oxide (NO) signaling pathway. By inhibiting PDE9, this compound increases the intracellular levels of cGMP, which is believed to enhance synaptic plasticity and neuronal function, potentially leading to cognitive improvement.
Figure 1: this compound's Mechanism of Action in the NO/cGMP Signaling Pathway.
Comparative Safety Data
The following tables summarize the treatment-emergent adverse events (TEAEs) from clinical trials of this compound and the comparator drugs. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, duration, and methodologies.
Table 1: Treatment-Emergent Adverse Events in Phase 1 Studies of this compound
| Adverse Event | This compound (All Doses) | Placebo |
| Post-Lumbar Puncture Syndrome | Most Common | N/A |
| Back Pain | Most Common | N/A |
| Note: Data from a Phase 1, randomized, double-blind, single and multiple ascending dose study in healthy subjects. The most common adverse events were procedure-related due to serial cerebrospinal fluid (CSF) sampling to assess target engagement. |
Unfortunately, a detailed table of treatment-emergent adverse events with frequencies from the Phase 2/3 trial of this compound (NCT03467152) is not publicly available at this time. The trial results indicated that the drug was "well-tolerated."
Table 2: Common Treatment-Emergent Adverse Events of Acetylcholinesterase Inhibitors in Dementia Clinical Trials
| Adverse Event | Donepezil | Rivastigmine (Oral) | Galantamine | Placebo |
| Gastrointestinal | ||||
| Nausea | 5-19% | 21-47% | 13-37% | 3-6% |
| Vomiting | 3-10% | 10-31% | 8-21% | 2-3% |
| Diarrhea | 5-15% | 7-19% | 6-12% | 2-5% |
| Neurological | ||||
| Insomnia | 2-9% | 2-5% | 5% | 1-3% |
| Dizziness | 2-8% | 7-21% | 8-10% | 4-7% |
| Headache | 3-10% | 3-17% | 8-9% | 3-7% |
| Other | ||||
| Anorexia | 2-8% | 3-17% | 7-9% | 1-3% |
| Fatigue | 1-8% | 2-9% | 5% | 2-3% |
| Note: Frequencies are approximate ranges compiled from various clinical trials and prescribing information. The incidence of gastrointestinal side effects with rivastigamine is generally lower with the transdermal patch formulation. |
Table 3: Common Treatment-Emergent Adverse Events of Memantine in Dementia Clinical Trials
| Adverse Event | Memantine | Placebo |
| Neurological | ||
| Dizziness | 5-7% | 3-6% |
| Headache | 3-6% | 3-4% |
| Confusion | 1-6% | 1-3% |
| Gastrointestinal | ||
| Constipation | 3-5% | 2-3% |
| Other | ||
| Somnolence | 2-3% | 1-2% |
| Hypertension | 2-4% | 2-3% |
| Note: Frequencies are approximate ranges compiled from various clinical trials and prescribing information. The safety profile of memantine is generally similar to that of placebo. |
Experimental Protocols for Safety Assessment
The safety of participants in dementia clinical trials is paramount and is monitored through a series of standardized procedures.
Figure 2: General Experimental Workflow for Safety Monitoring in Dementia Clinical Trials.
Key Safety Assessment Methodologies:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Spontaneous reports of AEs are collected at each study visit. AEs are coded using a standardized medical dictionary, such as MedDRA (Medical Dictionary for Regulatory Activities). The severity and relationship to the study drug are assessed by the investigator. SAEs are subject to expedited reporting to regulatory authorities.
-
Physical and Neurological Examinations: These are conducted at baseline and at specified intervals throughout the trial to detect any changes in the patient's physical and neurological status.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are measured at each study visit to monitor for any clinically significant changes.
-
Electrocardiograms (ECGs): ECGs are performed at baseline and periodically during the study to assess cardiac safety, including potential effects on heart rate, rhythm, and conduction intervals (e.g., QT interval).
-
Laboratory Safety Tests: Blood and urine samples are collected at regular intervals to monitor hematology, clinical chemistry (including liver and renal function tests), and other relevant laboratory parameters.
-
Suicidality Assessment: Standardized scales, such as the Columbia-Suicide Severity Rating Scale (C-SSRS), are often used to prospectively assess for suicidal ideation and behavior.
The specific protocols for the pivotal trials of the comparator drugs and the this compound Phase 2/3 trial (NCT03467152) would provide more granular detail on the frequency and timing of these assessments. However, the general principles outlined above are standard across dementia clinical trials.
Conclusion
Based on the available data, this compound appears to have a promising safety profile, particularly concerning the absence of significant drug-related adverse events in early clinical development. Its tolerability seems favorable when compared to the well-known gastrointestinal side effects of AChEIs. The safety profile of memantine is also generally benign and serves as another important benchmark.
For a more definitive comparative safety assessment, the public release of detailed adverse event data from the Phase 2/3 trial of this compound is necessary. Future clinical trials of this compound should continue to rigorously monitor for potential adverse events, especially in a larger and more diverse patient population and over longer treatment durations. This will allow for a more comprehensive understanding of its safety profile relative to the current standard of care for dementia. Researchers and clinicians should remain vigilant in evaluating the benefit-risk profile of all dementia treatments for individual patients.
Safety Operating Guide
Safe Disposal and Handling of Irsenontrine Maleate
This guide provides essential safety and logistical information for the proper disposal of Irsenontrine Maleate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to prevent its release into the environment.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This indicates that the compound should not be disposed of in regular laboratory trash or down the drain.
-
Collection of Waste:
-
All unused this compound powder and any materials contaminated with it (e.g., weighing boats, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound should also be collected in a designated hazardous waste container for liquids.
-
-
Labeling:
-
The hazardous waste container must be labeled with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The waste storage area should be clearly marked and have secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Spill Management:
-
In the event of a spill, collect the spillage.[1]
-
For solid spills, carefully sweep or scoop the material into the hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the hazardous waste container.
-
Wash the spill area thoroughly with soap and water.
-
Experimental Workflow and Safety
The following diagrams illustrate the general workflow for handling hazardous chemicals like this compound and the logical relationship of its identified hazards.
References
Navigating the Safe Handling of Irsenontrine Maleate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Irsenontrine Maleate. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.
This compound is a potent pharmaceutical compound requiring stringent handling protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on information for Irsenontrine and general best practices for handling potent active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE) protocol
When handling this compound, a multi-layered approach to personal protection is mandatory. The following table summarizes the required PPE, which should be donned in the order listed.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated respirator. For operations with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[1] | Protects against inhalation of the powdered compound. Surgical masks are insufficient. |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Gown/Coverall | Disposable, low-linting gown or coverall with long sleeves and tight-fitting cuffs (e.g., Tyvek®).[2] | Protects skin from contact and prevents contamination of personal clothing. |
| Eye Protection | Goggles | Chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Face Protection | Face Shield | To be worn over goggles during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face. |
Operational Plan for Handling this compound
A systematic workflow is critical to minimize exposure and contamination. The following diagram and procedural steps outline the safe handling of this compound from receipt to immediate use.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood or other appropriate containment device is operational.
-
-
Handling:
-
Conduct all manipulations of powdered this compound within the containment device.
-
Use dedicated equipment (spatulas, weigh boats, etc.).
-
For dissolution, add the solvent to the powdered compound slowly to avoid aerosolization.
-
-
Immediate Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.
-
Segregate all disposable materials used during the process into designated hazardous waste containers.
-
Disposal Plan for this compound and Contaminated Materials
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous.
Waste Segregation and Disposal Workflow
Disposal Protocol:
-
Segregation: All items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of in a designated, clearly labeled hazardous waste container.[3]
-
Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Collection: Hazardous waste containers should be sealed and stored in a designated satellite accumulation area.
-
Final Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal service.[3][4] Incineration at high temperatures is the preferred method for the destruction of potent pharmaceutical compounds.[5]
By adhering to these safety protocols, laboratory professionals can mitigate the risks associated with handling this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. aiha.org [aiha.org]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
